S3969
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-11(2)9-14(17(21)18-7-8-20)22-15-10-19-13-6-4-5-12(3)16(13)15/h4-6,10-11,14,19-20H,7-9H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNIWEHRMFLJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2SC(CC(C)C)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of S3969, an Epithelial Sodium Channel (ENaC) Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of S3969, a potent and reversible small molecule activator of the human epithelial sodium channel (hENaC). This compound represents a significant tool for studying ENaC physiology and holds potential therapeutic implications for conditions associated with impaired sodium transport, such as pseudohypoaldosteronism type 1 and respiratory distress.[1][2][3] This document details the binding site of this compound, the conformational changes it induces, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
This compound activates hENaC by directly binding to a specific pocket on the extracellular domain of the β-ENaC subunit.[1][3] This interaction triggers a conformational change in the channel, leading to an increased open probability (Po) and consequently, enhanced sodium ion conductance.[2] Notably, the activation is independent of proteolytic cleavage by furin, suggesting that this compound can open channels that are in a non-proteolyzed state.[2] The effect of this compound is fully reversible and dose-dependent.[2]
The this compound Binding Site
Molecular docking and molecular dynamics (MD) simulations, corroborated by site-directed mutagenesis and electrophysiological studies, have identified a specific binding pocket for this compound at the interface of the β and γ ENaC subunits.[1][3] The key residues within the thumb domain of the β-subunit that are critical for coordinating this compound are:
-
Arginine 388 (βR388)
-
Phenylalanine 391 (βF391)
-
Tyrosine 406 (βY406)
Mutation of these residues has been shown to significantly reduce or nearly abolish the stimulatory effect of this compound.[1][3]
Conformational Changes and Channel Gating
The binding of this compound to this pocket is proposed to induce a conformational change that involves the movement of the α5 helix of the β-subunit's thumb domain away from the palm domain of the adjacent γ-subunit.[1][3] This movement is believed to relieve an inhibitory constraint, thereby promoting the open state of the channel. This hypothesis is supported by experiments where introducing a disulfide bridge between the β-thumb and γ-palm domains (βR437C – γS298C) prevents ENaC stimulation by this compound, an effect that is rescued by a reducing agent.[1][3]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters of this compound's effect on hENaC.
Table 1: Potency of this compound on Human ENaC Variants
| ENaC Subunit Composition | Apparent EC50 (µM) | Reference |
| αβγ-hENaC | ~0.3 | [4] |
| αβγ-hENaC | 1.2 ± 0.1 | [5] |
| δβγ-hENaC | 1.2 ± 0.2 | [5] |
| α2βγ-hENaC | 1.2 ± 0.5 | [5] |
| δ2βγ-hENaC | 0.4 ± 0.1 | [5] |
| αβG37Sγ-hENaC (PHA1B mutation) | 1.2 ± 0.4 | [5] |
Table 2: Efficacy of this compound on hENaC
| Parameter | Value | Concentration | Reference |
| hENaC Activation | 600-700% | 30 µM | [5] |
| αβγ-hENaC Activation | ~2-fold | Not specified | [4] |
Table 3: Species Specificity of this compound
| ENaC Type | This compound Sensitivity | Notes | Reference |
| Human αβγ-ENaC | Sensitive | Activated in the low micromolar range. | [4] |
| Mouse αβγ-ENaC | Insensitive | No activation at concentrations up to 10 µM. Weak activation at 100-300 µM. | [4][5] |
Signaling and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound action and the workflows of key experimental procedures used in its characterization.
Caption: this compound binds to a specific pocket on ENaC, increasing its open probability.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Caption: Workflow for site-directed mutagenesis of ENaC subunits.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments used to characterize the mechanism of action of this compound.
Heterologous Expression of ENaC in Xenopus laevis Oocytes
-
Oocyte Preparation : Oocytes are surgically removed from anesthetized female Xenopus laevis frogs. The oocytes are then treated with collagenase to remove the follicular layer.
-
cRNA Synthesis and Injection : Plasmids containing the cDNA for human or mouse α, β, and γ ENaC subunits are linearized, and capped cRNAs are synthesized in vitro using an mMESSAGE mMACHINE kit. A total of 1-10 ng of cRNA per oocyte is injected, typically in a 1:1:1 ratio for the α, β, and γ subunits.
-
Oocyte Incubation : Injected oocytes are incubated for 2-4 days at 16-18°C in a modified Barth's solution (ND96) supplemented with antibiotics. The solution may contain amiloride (10 µM) to prevent sodium overload in the oocytes.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Solutions :
-
Recording Solution (ND96) : 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.
-
Low Sodium Solution : As needed for specific experiments, with N-methyl-D-glucamine chloride (NMDG-Cl) replacing NaCl to maintain osmolarity.
-
This compound Stock Solution : Prepared in DMSO and diluted to final concentrations in the recording solution.
-
Amiloride Stock Solution : Prepared in water or DMSO and used at a final concentration of 10 µM to determine the amiloride-sensitive current.
-
-
Recording Setup : Oocytes are placed in a recording chamber and perfused with the recording solution. Two glass microelectrodes (filled with 3 M KCl, resistance 0.5-2.0 MΩ) are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
Voltage-Clamp Protocol : The membrane potential is typically held at -60 mV. Current-voltage (I-V) relationships are determined by applying voltage steps (e.g., from -100 mV to +40 mV in 20 mV increments).
-
Measurement of ENaC Activity : ENaC activity is measured as the amiloride-sensitive whole-cell current (ΔIami), which is the difference in current before and after the application of 10 µM amiloride.
-
This compound Application : A dose-response curve is generated by perfusing the oocyte with increasing concentrations of this compound and measuring the stimulation of ΔIami. The EC50 is calculated from the resulting curve.
Site-Directed Mutagenesis
-
Template : A plasmid vector containing the cDNA for the human β-ENaC subunit is used as the template.
-
Primer Design : Mutagenic primers are designed to introduce specific point mutations (e.g., R388A, F391G, Y406A). Primers are typically 25-45 bases long with the desired mutation in the center.
-
PCR Amplification : A high-fidelity DNA polymerase is used for PCR amplification of the entire plasmid using the mutagenic primers.
-
Digestion of Parental DNA : The PCR product is treated with the DpnI restriction enzyme, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.
-
Transformation and Sequencing : The DpnI-treated DNA is transformed into competent E. coli. Plasmids are isolated from the resulting colonies and the entire coding region of the β-ENaC gene is sequenced to confirm the desired mutation and the absence of other mutations.
-
Functional Analysis : The mutated β-ENaC cRNA is co-injected with wild-type α- and γ-ENaC cRNAs into Xenopus oocytes for functional characterization using TEVC.
Ussing Chamber Measurements in H441 Cells
-
Cell Culture : Human airway epithelial cells (H441 line) are cultured on permeable supports until they form polarized, confluent monolayers with high transepithelial resistance.
-
Ussing Chamber Setup : The permeable supports with the H441 cell monolayers are mounted in Ussing chambers, separating the apical and basolateral compartments.
-
Solutions : Both apical and basolateral chambers are filled with a physiological salt solution (e.g., Ringer's solution) and maintained at 37°C and gassed with 95% O2/5% CO2.
-
Short-Circuit Current (Isc) Measurement : The monolayers are voltage-clamped to 0 mV, and the short-circuit current (Isc) is continuously measured. The Isc is a measure of net ion transport across the epithelium.
-
Experimental Procedure :
-
A stable baseline Isc is recorded.
-
This compound is added to the apical solution, and the change in Isc is recorded.
-
Amiloride (10 µM) is subsequently added to the apical solution to determine the ENaC-mediated component of the Isc. The this compound-stimulated ENaC activity is the difference in the amiloride-sensitive Isc before and after this compound application.
-
Molecular Dynamics (MD) Simulations
-
System Setup : The atomic coordinates of the human ENaC channel (based on available cryo-EM structures) are embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model and ions to neutralize the system and achieve physiological concentration.
-
Docking of this compound : this compound is docked into the putative binding site on the β-ENaC subunit using molecular docking software.
-
Simulation Protocol :
-
The system is first minimized to remove steric clashes.
-
A series of equilibration steps are performed, gradually releasing constraints on the protein and ligand.
-
Production runs are then carried out for an extended period (nanoseconds to microseconds) under constant temperature and pressure (NPT ensemble).
-
-
Analysis : The trajectories from the MD simulations are analyzed to assess the stability of this compound binding, identify key protein-ligand interactions, and observe conformational changes in the ENaC channel structure, such as the distance between the β-thumb and γ-palm domains.
Conclusion
The small molecule this compound is a valuable pharmacological tool that activates hENaC through a well-defined mechanism involving direct binding to the β-subunit and induction of a specific conformational change. The detailed understanding of its mechanism of action, supported by the robust experimental protocols outlined in this guide, provides a solid foundation for future research into ENaC function and the development of novel therapeutic strategies for diseases characterized by deficient ENaC activity.
References
- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The small molecule activator this compound stimulates the epithelial sodium channel (ENaC) by interacting with a specific binding pocket in the channel's β-subunit | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Binding Site of S3969 on the Human Epithelial Sodium Channel (hENaC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of S3969, a small molecule activator of the human epithelial sodium channel (hENaC). The information presented is collated from recent primary research, focusing on the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate these findings.
Introduction
The epithelial sodium channel (ENaC) is a crucial ion channel for maintaining sodium balance across several epithelial tissues. Its dysfunction is implicated in various diseases, making it a significant therapeutic target. This compound is a peptidomimetic compound that has been identified as a potent and reversible activator of hENaC.[1] Understanding its precise binding site and mechanism of action is critical for the development of novel ENaC modulators. Recent studies have successfully identified and characterized a specific binding pocket for this compound, providing a molecular basis for its stimulatory effect.[2][3][4]
The this compound Binding Site on hENaC
This compound interacts with a specific binding pocket located in the extracellular loop of the β-subunit of the hENaC.[2][3][4] This interaction is species-specific, as this compound activates human ENaC but not its murine counterpart.[2][4][5] The binding site is situated at the interface between the β and γ subunits.[3][4]
Molecular dynamics simulations and site-directed mutagenesis studies have identified three key amino acid residues within the thumb domain of the β-subunit that are critical for coordinating this compound[3][4][5]:
-
Arginine 388 (βR388)
-
Phenylalanine 391 (βF391)
-
Tyrosine 406 (βY406)
Mutations at these positions have been shown to significantly reduce or completely abolish the stimulatory effect of this compound, confirming their importance in the binding and action of the compound.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activation of hENaC by this compound.
| Parameter | Value | Channel Subunit Composition | Experimental System | Reference |
| EC50 | ~0.3 µM | αβγ hENaC | Xenopus laevis oocytes | [2][5] |
| EC50 | 1.2 ± 0.1 µM | αβγ hENaC | Heterologous cells | [1] |
| EC50 | 1.2 ± 0.2 µM | δβγ hENaC | Heterologous cells | [1] |
| EC50 | 0.4 ± 0.1 µM | δ2βγ hENaC | Heterologous cells | [1] |
| Efficacy | ~2-fold activation | αβγ hENaC | Xenopus laevis oocytes | [2][5] |
| Efficacy | 600-700% activation at 30 µM | Wild-type hENaC | Heterologous cells | [1] |
Mechanism of Action
The binding of this compound to the β-subunit induces a conformational change in the ENaC protein. Molecular dynamics simulations suggest that this interaction weakens the intersubunit interactions between the β and γ subunits, specifically increasing the distance between the β-thumb and the γ-palm domains.[2][5] This conformational shift is believed to be the mechanism that leads to channel activation.[2]
This proposed mechanism is supported by experiments where a disulfide bridge was introduced to covalently link the β-thumb and γ-palm domains (βR437C – γS298C). This engineered constraint abolished the stimulatory effect of this compound. The effect was partially rescued by reducing the disulfide bond with dithiothreitol (DTT), providing strong evidence for the proposed conformational change.[2][3]
Caption: Proposed signaling pathway of this compound-mediated hENaC activation.
Experimental Protocols
The identification of the this compound binding site was achieved through a combination of computational and experimental techniques.
-
Molecular Docking and Dynamics (MD) Simulations: A putative binding site for this compound in the β-subunit of hENaC was initially predicted using atomistic modeling.[2] Docking and MD simulations were based on the published structure of ENaC (PDB ID: 6WTH). These simulations predicted stable interactions between this compound and residues βR388, βF391, and βY406.[2][3]
-
Site-Directed Mutagenesis: To validate the computational predictions, point mutations were introduced at the identified residues (βR388, βF391, and βY406) in the human β-ENaC subunit.[2][3] Chimeric channels, where portions of the mouse β-ENaC were replaced with human sequences, were also generated to narrow down the region responsible for this compound sensitivity.[2][5]
-
Heterologous Expression in Xenopus laevis Oocytes: Wild-type and mutant hENaC subunits (α, β, and γ) were expressed in Xenopus laevis oocytes for functional characterization.[2][3][4]
-
Two-Electrode Voltage Clamp (TEVC): ENaC function in the oocytes was assessed by measuring the amiloride-sensitive whole-cell currents (ΔIami) using the TEVC technique.[2][3][4] This allowed for the quantification of channel activity in the presence and absence of this compound for both wild-type and mutant channels.
-
Transepithelial Current Measurements: The effect of this compound on endogenously expressed ENaC was confirmed in human airway epithelial cells (H441).[3][4] Equivalent short-circuit current (ISC) measurements were performed in modified Ussing chambers to assess ENaC-mediated electrogenic transepithelial sodium transport.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. physoc.org [physoc.org]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Chemical Synthesis of S3969: A Potent Activator of the Human Epithelial Sodium Channel
A Technical Guide for Researchers and Drug Development Professionals
Abstract
S3969 is a small molecule that has garnered significant interest as a potent and reversible activator of the human epithelial sodium channel (hENaC). This channel plays a crucial role in maintaining sodium balance and fluid homeostasis in various epithelial tissues. Dysregulation of hENaC activity is implicated in several diseases, making it a key therapeutic target. This technical guide provides a comprehensive overview of the discovery of this compound, its mechanism of action, and a detailed, proposed chemical synthesis route. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Discovery and Biological Activity of this compound
This compound was identified as a novel activator of hENaC through a high-throughput screening campaign.[1] It exhibits high efficacy and potency in activating the channel in a dose-dependent manner.[1]
Mechanism of Action
This compound activates hENaC by increasing the channel's open probability.[1] This activation is achieved through a direct interaction with a specific binding pocket located in the extracellular domain of the β-subunit of the hENaC protein.[2][3] Molecular dynamics simulations and site-directed mutagenesis studies have identified key amino acid residues within this binding pocket that are critical for the interaction with this compound, namely Arginine 388 (βR388), Phenylalanine 391 (βF391), and Tyrosine 406 (βY406).[2][3] The binding of this compound is believed to induce a conformational change in the channel, leading to its activation.[2]
Quantitative Biological Data
The potency of this compound has been characterized by determining its half-maximal effective concentration (EC50) for various hENaC subunit compositions. This data is crucial for understanding its activity profile and for designing further experiments.
| hENaC Subunit Composition | Apparent EC50 (μM) | Reference |
| αβγ hENaC | 1.2 ± 0.1 | [4] |
| δβγ hENaC | 1.2 ± 0.2 | [4] |
| α2βγ hENaC | 1.2 ± 0.5 | [4] |
| δ2βγ hENaC | 0.4 ± 0.1 | [4] |
| αβG37Sγ hENaC | 1.2 ± 0.4 | [4] |
Table 1: Potency of this compound on different hENaC subunit compositions.
Chemical Synthesis of this compound
The chemical name for this compound is N-(2-hydroxyethyl)-4-methyl-2-(4-methyl-1H-indol-3-ylthio)pentanamide. While the original discovery publication does not provide a detailed synthesis protocol, a plausible synthetic route can be devised based on established principles of organic chemistry. The proposed synthesis involves a multi-step process, beginning with commercially available starting materials.
Proposed Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the amide bond and the thioether linkage. This leads to three key building blocks: 4-methyl-1H-indole, 2-bromo-4-methylpentanoic acid, and ethanolamine.
References
- 1. Synthesis of the C10-C32 core structure of spirangien A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR of potent and orally bioavailable tert-butylpyrrolidine archetype derived melanocortin subtype-4 receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
S3969 Specificity for Human versus Mouse ENaC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity of the small molecule S3969 for the human epithelial sodium channel (ENaC) as compared to its murine counterpart. This document details the quantitative differences in activity, the molecular basis for this specificity, and the experimental protocols used to elucidate these characteristics.
Executive Summary
This compound is a potent, reversible activator of the human epithelial sodium channel (hENaC), a key protein in maintaining sodium balance and blood pressure. Notably, this compound exhibits a remarkable species specificity, with robust activation of human ENaC but negligible effects on the mouse ortholog (mENaC) at comparable concentrations. This specificity is conferred by key amino acid residues within the extracellular loop of the β-subunit of hENaC, which form a binding pocket for this compound. This guide will delve into the quantitative data supporting this specificity, the molecular mechanisms of action, and the detailed experimental methodologies used in these investigations.
Quantitative Data: this compound Potency on Human and Mouse ENaC
The differential activity of this compound on human versus mouse ENaC has been quantified using electrophysiological techniques, primarily two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes expressing recombinant ENaC subunits. The half-maximal effective concentration (EC50) is a key parameter used to describe the potency of this compound.
| ENaC Subunit Composition | Species | EC50 (µM) | Efficacy (% Activation) | Reference |
| αβγ | Human | ~0.3 - 1.2 | ~200 - 700% | [1][2] |
| δβγ | Human | 1.2 ± 0.2 | Not Reported | [1] |
| α2βγ | Human | 1.2 ± 0.5 | Not Reported | [1] |
| δ2βγ | Human | 0.4 ± 0.1 | Not Reported | [1] |
| αβG37Sγ | Human | 1.2 ± 0.4 | Not Reported | [1] |
| αβγ | Mouse | >100 | Weak activation at 100-300 µM | [1][2] |
| αmβm,h(211-404)γm (chimeric) | Mouse/Human | ~0.5 | ~2-fold activation | [2] |
Table 1: Comparative potency of this compound on various human, mouse, and chimeric ENaC subunit compositions.
Molecular Basis of Species Specificity
The profound difference in this compound activity between human and mouse ENaC is attributed to specific amino acid residues within the extracellular domain of the β-subunit.
The this compound Binding Pocket in Human β-ENaC
Molecular dynamics simulations and site-directed mutagenesis studies have identified a putative binding pocket for this compound in the "thumb" domain of the human β-ENaC subunit, located at the interface with the γ-subunit.[3] Key residues in human β-ENaC that form this binding pocket and are critical for this compound-mediated activation include:
-
Arginine 388 (βR388)
-
Phenylalanine 391 (βF391)
-
Tyrosine 406 (βY406)
Mutation of these residues in human β-ENaC significantly reduces or completely abolishes the stimulatory effect of this compound.[3]
Mechanism of Action
Binding of this compound to this pocket is proposed to induce a conformational change in the ENaC protein. This change is thought to weaken the interaction between the β-thumb and the γ-palm domains, leading to an increase in the channel's open probability (Po) and thus enhanced sodium ion conductance.[3][4]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the specificity of this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This is the primary technique used to measure the activity of ENaC in a controlled environment.
4.1.1 Oocyte Preparation and cRNA Injection
-
Harvest stage V-VI oocytes from adult female Xenopus laevis frogs.
-
Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in a calcium-free solution) for 1-2 hours with gentle agitation.
-
Wash the oocytes thoroughly with Barth's solution and store them at 18°C.
-
Inject each oocyte with cRNA encoding the desired α, β, and γ ENaC subunits (human, mouse, or chimeric constructs). Typically, 5-10 ng of total cRNA is injected per oocyte.
-
Incubate the injected oocytes for 24-48 hours at 18°C to allow for channel expression.
4.1.2 Electrophysiological Recording
-
Place a single oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Record the whole-cell current. The ENaC-mediated current is determined as the amiloride-sensitive current (the difference in current before and after application of a high concentration of the ENaC blocker amiloride, e.g., 10 µM).
-
To determine the EC50 of this compound, apply increasing concentrations of the compound to the perfusion solution and measure the corresponding increase in amiloride-sensitive current.
Site-Directed Mutagenesis and Chimeric Channel Construction
4.2.1 Site-Directed Mutagenesis
-
Utilize a commercial site-directed mutagenesis kit (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit, Agilent Technologies).
-
Design primers containing the desired mutation in the human β-ENaC cDNA (e.g., to mutate βR388, βF391, or βY406).
-
Perform PCR using a high-fidelity DNA polymerase to amplify the plasmid containing the β-ENaC cDNA with the mutagenic primers.
-
Digest the parental, non-mutated DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transform the mutated plasmid into competent E. coli for amplification.
-
Isolate the plasmid DNA and verify the mutation by DNA sequencing.
4.2.2 Chimeric Channel Construction
-
Identify the region of the mouse β-ENaC to be replaced with the corresponding human sequence (e.g., amino acid residues 211-404).
-
Use overlap extension PCR to generate the chimeric construct.
-
In the first round of PCR, amplify the N-terminal fragment of mouse β-ENaC with a forward primer and a reverse primer that includes a 5' overhang complementary to the human sequence.
-
In a parallel reaction, amplify the human β-ENaC fragment with a forward primer having a 5' overhang complementary to the mouse sequence and a reverse primer.
-
Amplify the C-terminal fragment of mouse β-ENaC with a forward primer having a 5' overhang complementary to the human sequence and a reverse primer.
-
-
In a second round of PCR, use the three fragments as templates and the outermost forward and reverse primers to amplify the full-length chimeric cDNA.
-
Clone the chimeric cDNA into an appropriate expression vector and verify the sequence.
Ussing Chamber Experiments with H441 Cells
These experiments are used to measure the effect of this compound on ENaC in a polarized epithelial cell monolayer.
-
Culture human H441 airway epithelial cells on permeable supports (e.g., Snapwell inserts) until a confluent and polarized monolayer is formed, as indicated by a stable transepithelial resistance.
-
Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) and maintain at 37°C, gassed with 95% O2 / 5% CO2.
-
Measure the transepithelial potential difference and clamp it to 0 mV using a voltage-clamp amplifier. The resulting current is the short-circuit current (Isc).
-
After a stable baseline Isc is achieved, add this compound to the apical solution and record the change in Isc.
-
At the end of the experiment, add amiloride to the apical solution to determine the ENaC-mediated component of the Isc.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound binds to the β-subunit of hENaC, inducing a conformational change that increases channel open probability and sodium influx.
Experimental Workflow for TEVC
Caption: Workflow for determining this compound activity on ENaC expressed in Xenopus oocytes using two-electrode voltage clamp.
Logical Relationship of Specificity
Caption: The specificity of this compound for human ENaC is determined by the presence of a binding pocket in the β-subunit, which is absent in mouse ENaC.
References
- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel (ENaC) by interacting with a specific binding pocket in the channel's β-subunit | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
S3969: A Potent Activator of the Human Epithelial Sodium Channel (ENaC) in Airway Epithelium
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the activity of S3969, a small molecule activator of the human epithelial sodium channel (ENaC). ENaC plays a crucial role in sodium absorption in various epithelia, and its dysfunction is implicated in several diseases, including respiratory distress and pseudohypoaldosteronism type 1.[1][2] this compound has emerged as a valuable pharmacological tool for studying ENaC function and holds potential for therapeutic applications.
Tissular Activity of this compound
Current research demonstrates the activity of this compound primarily in the context of human airway epithelium . In vitro studies have successfully shown that this compound stimulates ENaC endogenously expressed in the H441 human distal lung epithelial cell line.[1][2][3] This finding is significant as it suggests the potential of this compound to modulate ENaC activity in the native epithelial tissues of the lung.
While the primary evidence for this compound activity in native tissue models comes from airway epithelial cells, a substantial body of work has characterized its effects using heterologous expression systems. The majority of the mechanistic and quantitative studies have been performed in Xenopus laevis oocytes expressing various subunit combinations of human ENaC.[1][2][3][4]
It is important to note that this compound exhibits species specificity, with potent activation observed for human ENaC, while mouse ENaC is largely insensitive at comparable concentrations.[3][4][5] Weak activation of mouse ENaC has been reported, but only at significantly higher concentrations (100-300 µM).[5]
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been quantified in heterologous expression systems. The following tables summarize the key quantitative data for this compound's activation of human ENaC (hENaC).
Table 1: Potency and Efficacy of this compound on Wild-Type Human ENaC
| Parameter | Value | Cell System | Reference |
| Apparent EC50 | ~1.2 µM | Xenopus laevis oocytes | [5] |
| Apparent EC50 | ~0.3 µM | Xenopus laevis oocytes | [3] |
| Efficacy | 600-700% activation at 30 µM | Xenopus laevis oocytes | [5] |
| Efficacy | ~2-fold activation at 10 µM | Xenopus laevis oocytes | [3] |
Table 2: Potency of this compound on Different hENaC Subunit Compositions
| Subunit Composition | Apparent EC50 (µM) | Cell System | Reference |
| δβγ | 1.2 ± 0.2 | Xenopus laevis oocytes | [5] |
| αβγ | 1.2 ± 0.1 | Xenopus laevis oocytes | [5] |
| α2βγ | 1.2 ± 0.5 | Xenopus laevis oocytes | [5] |
| δ2βγ | 0.4 ± 0.1 | Xenopus laevis oocytes | [5] |
| αβG37Sγ | 1.2 ± 0.4 | Xenopus laevis oocytes | [5] |
Mechanism of Action: A Molecular Perspective
This compound activates human ENaC through a specific interaction with the β-subunit of the channel.[1][4] Molecular dynamics simulations and site-directed mutagenesis studies have identified a binding pocket within the thumb domain of the β-subunit.[1][2][3][4]
Key amino acid residues within this binding pocket that are critical for the interaction with this compound include:
-
Arginine at position 388 (βR388)
-
Phenylalanine at position 391 (βF391)
-
Tyrosine at position 406 (βY406)
Mutation of these residues has been shown to significantly reduce or completely abolish the stimulatory effect of this compound.[1][3][4] The binding of this compound to this site is thought to induce a conformational change in the ENaC protein, which weakens the interaction between the thumb domain of the β-subunit and the palm domain of the γ-subunit.[4] This conformational shift ultimately leads to channel activation and an increase in sodium ion conductance.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of the key experimental protocols used to characterize the activity of this compound.
Heterologous Expression of ENaC in Xenopus laevis Oocytes and Two-Electrode Voltage Clamp (TEVC)
This technique is used to measure the ion channel activity of ENaC expressed on the oocyte membrane.
Protocol:
-
Oocyte Preparation: Harvest oocytes from adult female Xenopus laevis frogs. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
cRNA Injection: Inject cRNA encoding the desired human ENaC subunits (e.g., α, β, and γ) into the cytoplasm of the oocytes. Incubate the oocytes for 2-4 days to allow for protein expression.
-
TEVC Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard bathing solution (e.g., containing in mM: 100 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Measure the amiloride-sensitive current by applying a saturating concentration of the ENaC blocker amiloride (e.g., 10 µM) to the bath solution. The difference in current before and after amiloride application represents the ENaC-mediated current.
-
-
This compound Application: To determine the effect of this compound, perfuse the oocyte with the bathing solution containing the desired concentration of this compound. Measure the change in the amiloride-sensitive current to quantify the activation of ENaC.
References
- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. medchemexpress.com [medchemexpress.com]
Unlocking Potential Therapeutic Avenues for Atypical Cystic Fibrosis: A Technical Guide to S3969
For Immediate Release
This technical guide provides an in-depth analysis of the small molecule S3969, an activator of the epithelial sodium channel (ENaC), and explores its potential therapeutic applications in specific, rare forms of atypical cystic fibrosis (CF). While conventional CF is characterized by hyperactive ENaC, leading to airway dehydration, certain atypical CF-like symptoms have been linked to loss-of-function mutations in ENaC. In these specific cases, a targeted activation of ENaC by molecules like this compound may offer a novel therapeutic strategy.
This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the mechanism of action, preclinical data, and detailed experimental protocols related to this compound.
The Paradox of ENaC Activation in Cystic Fibrosis
Cystic fibrosis is a multifaceted genetic disorder primarily caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. A key pathological feature in the lungs of most CF patients is the dehydration of the airway surface liquid (ASL), which impairs mucociliary clearance. This is attributed to both the loss of CFTR-mediated chloride and bicarbonate secretion and a secondary hyperactivation of the epithelial sodium channel (ENaC), leading to excessive sodium and water absorption.
However, a subset of patients presents with CF-like symptoms, termed "atypical cystic fibrosis," without identifiable mutations in the CFTR gene. Research has revealed that mutations in ENaC itself can lead to these symptoms. While some ENaC mutations cause a gain-of-function, mirroring the typical CF phenotype, others result in a loss-of-function, disrupting the delicate balance of ion transport required for proper ASL hydration. It is in these rare cases of ENaC loss-of-function that a pharmacological activator like this compound holds therapeutic promise.
This compound: A Targeted ENaC Activator
This compound is a peptidomimetic small molecule that has been identified as a potent and reversible activator of human ENaC (hENaC).[1] Its mechanism of action involves direct interaction with the channel, specifically with a binding pocket located in the extracellular loop of the β-ENaC subunit.[2] This interaction is believed to induce a conformational change that increases the channel's open probability.
Preclinical Data on this compound in Atypical CF-Related ENaC Mutants
Preclinical studies have focused on the effect of this compound on specific ENaC mutations found in patients with atypical CF. The data from these studies, primarily conducted using the Xenopus laevis oocyte expression system, are summarized below.
Quantitative Data Summary
| ENaC Variant | Mutation Type | Baseline ENaC Current (relative to WT) | Effect of this compound (10 µM) | Key Finding | Reference |
| Wild-Type (WT) | N/A | 100% | ~3.5-fold increase in current | Potent activation of normal ENaC | [3] |
| αF61L | Partial Loss-of-Function | ~10% of WT | Stimulates mutant channel more than WT | This compound partially rescues the loss-of-function phenotype | [1][4] |
| βV348M | Gain-of-Function | ~140% of WT | ~2.6-fold increase in current | Stimulatory effect is reduced compared to WT ENaC | [3][5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
ENaC Expression and Functional Analysis in Xenopus laevis Oocytes
This protocol is central to quantifying the activity of wild-type and mutant ENaC in response to this compound.
-
Oocyte Preparation: Stage V-VI oocytes are surgically removed from adult female Xenopus laevis frogs. The oocytes are then treated with collagenase to remove the follicular cell layer and incubated in a modified Barth's saline solution.
-
cRNA Injection: Complementary RNA (cRNA) for each of the human ENaC subunits (α, β, and γ), both wild-type and containing the mutation of interest (e.g., αF61L or βV348M), are synthesized in vitro. A nanospecified amount (e.g., 0.5-1.0 ng) of each subunit's cRNA is injected into the cytoplasm of prepared oocytes. The oocytes are then incubated for 20-48 hours at 18°C to allow for channel expression.
-
Two-Electrode Voltage Clamp (TEVC):
-
An injected oocyte is placed in a recording chamber continuously perfused with a sodium-containing bath solution (e.g., 110 mM NaCl, 2 mM KCl, 2 mM CaCl2, 10 mM HEPES, pH 7.4).[6]
-
Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential (typically -60 mV).[6]
-
The baseline whole-cell current is recorded.
-
The bath solution is then exchanged for one containing this compound at the desired concentration (e.g., 10 µM), and the change in current is recorded.
-
To determine the specific ENaC-mediated current, amiloride (a potent ENaC blocker, e.g., 10 µM) is added to the perfusion solution. The amiloride-sensitive current is calculated as the difference between the current before and after amiloride application.[6] This value represents the ENaC activity.
-
Transepithelial Current Measurement in H441 Cells (Ussing Chamber)
This assay is used to confirm the activity of this compound on endogenously expressed ENaC in a human airway epithelial cell line.[2]
-
Cell Culture: Human H441 distal lung epithelial cells are cultured on permeable filter supports until they form a confluent and polarized monolayer.
-
Ussing Chamber Setup:
-
The filter support with the H441 cell monolayer is mounted in a modified Ussing chamber, separating the apical and basolateral compartments.[2]
-
Both compartments are filled with an identical physiological salt solution and maintained at 37°C.
-
The system uses electrodes to measure the transepithelial potential difference and to pass a current across the monolayer to clamp the potential difference to 0 mV. This measured current is the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
-
Measurement of ENaC Activity:
-
A baseline Isc is established.
-
This compound is added to the apical solution, and the change in Isc is recorded. An increase in Isc indicates an increase in net ion transport, consistent with ENaC activation.
-
Amiloride is then added to the apical side to block ENaC. The resulting decrease in Isc confirms that the this compound-stimulated current was ENaC-mediated.[2]
-
Visualizations: Pathways and Workflows
Signaling and Mechanical Action of this compound on ENaC
Caption: Molecular mechanism of this compound action on the ENaC channel.
Experimental Workflow for TEVC in Xenopus Oocytes
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Logical Relationship for Therapeutic Application
Caption: Therapeutic rationale for ENaC modulators in atypical CF.
Conclusion and Future Directions
The small molecule this compound represents a promising pharmacological tool for investigating ENaC function and holds potential as a lead compound for a niche therapeutic application in atypical cystic fibrosis. The ability of this compound to rescue the function of the αF61L ENaC mutant provides a clear, albeit rare, therapeutic rationale.[4] This contrasts with the vast majority of CF cases where ENaC inhibition, not activation, is the therapeutic goal.
Future research should focus on:
-
Screening for other ENaC loss-of-function mutations in atypical CF cohorts.
-
Investigating the efficacy of this compound and its analogues in patient-derived primary airway epithelial cells harboring relevant mutations.
-
Conducting preclinical safety and toxicology studies to assess the viability of targeted ENaC activation as a therapeutic strategy.
This targeted approach underscores the growing importance of personalized medicine in treating complex genetic disorders like cystic fibrosis, where understanding the specific molecular defect is paramount to designing an effective therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Functional characterization of a partial loss-of-function mutation of the epithelial sodium channel (ENaC) associated with atypical cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mutation in the β-subunit of ENaC identified in a patient with cystic fibrosis-like symptoms has a gain-of-function effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENaC Expression and Two-Electrode Voltage Clamp [bio-protocol.org]
S3969: A Novel Activator of the Human Epithelial Sodium Channel (hENaC) for the Study of Respiratory Distress Syndrome
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs and fluid accumulation in the alveoli, severely impairing gas exchange. A key mechanism for resolving this pulmonary edema is the active transport of sodium across the alveolar epithelium, a process primarily mediated by the epithelial sodium channel (ENaC). Defective ENaC function is implicated in the pathophysiology of respiratory distress. S3969 is a potent and reversible small molecule activator of the human epithelial sodium channel (hENaC).[1] This technical guide provides a comprehensive overview of the role of this compound in the study of respiratory distress syndrome, focusing on its mechanism of action, available quantitative data from in vitro studies, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for ARDS.
Introduction to this compound and its Target: The Epithelial Sodium Channel (ENaC)
The epithelial sodium channel (ENaC) is a crucial ion channel responsible for sodium reabsorption in various epithelial tissues, including the distal airways and alveoli of the lung. By creating an osmotic gradient, ENaC-mediated sodium transport drives the clearance of fluid from the alveolar spaces, a vital process for maintaining lung function. Impaired ENaC activity can lead to fluid accumulation in the lungs, a hallmark of respiratory distress.[2][3]
This compound has been identified as a small molecule that specifically activates the human ENaC (hENaC).[1] It is important to note that this compound does not activate the mouse ENaC (mENaC) at concentrations that maximally stimulate hENaC, with only weak activation observed at very high concentrations (100-300 µM).[1] This species specificity is a critical consideration for the design of preclinical studies. The chemical name for this compound is N-(2-hydroxyethyl)-4-methyl-2-((4-methyl-1H-indol-3-yl)thio)pentanamide.
Mechanism of Action
This compound activates hENaC by increasing the channel's open probability.[4] This activation is achieved through a specific interaction with the extracellular domain of the β-subunit of the hENaC.[4] Molecular dynamics simulations and mutagenesis studies have identified a specific binding pocket for this compound at the interface of the β and γ subunits.[2] The binding of this compound is proposed to induce a conformational change in the channel, leading to its activation.[4]
Quantitative Data from In Vitro Studies
The following tables summarize the available quantitative data on the activity of this compound from in vitro experiments. To date, no in vivo data from animal models of respiratory distress syndrome for this compound has been published.
| Parameter | Value | Experimental System | Reference |
| EC50 for hENaC activation | 1.2 µM | Heterologous expression in Xenopus laevis oocytes | [1] |
| Efficacy | 600-700% activation of hENaC at 30 µM | Heterologous expression in Xenopus laevis oocytes | [1] |
Table 1: Potency and Efficacy of this compound on hENaC in a Heterologous Expression System.
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| H441 (human airway epithelial cells) | 10 µM this compound | ENaC-mediated sodium transport | ~30-40% increase | [2] |
Table 2: Effect of this compound on ENaC Activity in a Human Airway Epithelial Cell Line.
Experimental Protocols
Measurement of hENaC Activity in Xenopus laevis Oocytes using Two-Electrode Voltage Clamp (TEVC)
This protocol describes the methodology for expressing hENaC in Xenopus laevis oocytes and measuring its activity in response to this compound using the two-electrode voltage clamp (TEVC) technique.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human α, β, and γ ENaC subunits
-
Collagenase solution
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
Amiloride solution (ENaC inhibitor)
-
TEVC setup (amplifier, electrodes, data acquisition system)
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the human α, β, and γ ENaC subunits. Incubate the oocytes in ND96 solution at 18°C for 2-4 days to allow for channel expression.
-
TEVC Recording:
-
Place an oocyte in the recording chamber perfused with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record the baseline whole-cell current.
-
Perfuse the chamber with ND96 solution containing varying concentrations of this compound to determine the dose-response relationship.
-
At the end of each experiment, apply a saturating concentration of amiloride (e.g., 10 µM) to determine the ENaC-specific current.
-
-
Data Analysis: The ENaC-mediated current is calculated as the amiloride-sensitive portion of the whole-cell current. Plot the normalized ENaC current against the this compound concentration to determine the EC₅₀ value.
Measurement of ENaC-Mediated Sodium Transport in H441 Cells using an Ussing Chamber
This protocol details the method for culturing human H441 airway epithelial cells and measuring transepithelial sodium transport in response to this compound using an Ussing chamber system.
Materials:
-
H441 cells
-
Cell culture medium (e.g., RPMI-1640 with supplements)
-
Permeable supports (e.g., Transwell inserts)
-
Ussing chamber system
-
Ringer's solution
-
This compound stock solution (in DMSO)
-
Amiloride solution
Procedure:
-
Cell Culture: Culture H441 cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.
-
Ussing Chamber Measurement:
-
Mount the permeable support with the H441 cell monolayer in an Ussing chamber.
-
Fill both the apical and basolateral chambers with Ringer's solution and maintain at 37°C with continuous gassing (95% O₂/5% CO₂).
-
Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Add this compound to the apical chamber and record the change in Isc.
-
Finally, add amiloride to the apical chamber to inhibit ENaC-mediated sodium transport and confirm the specificity of the this compound effect.
-
-
Data Analysis: The this compound-induced increase in ENaC-mediated sodium transport is calculated as the amiloride-sensitive component of the change in Isc.
Visualizations
Caption: Signaling pathway of this compound-mediated hENaC activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of respiratory disorders on clinical pharmacokinetic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
The Modulatory Role of S3969 on Sodium and Fluid Transport in Airway Epithelia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the mechanism and impact of the small molecule S3969 on sodium and fluid transport within airway epithelia. This compound has been identified as a potent, reversible activator of the human epithelial sodium channel (hENaC), a critical component in maintaining airway surface liquid homeostasis. Dysregulation of ENaC is implicated in respiratory diseases such as cystic fibrosis, making pharmacological modulators like this compound a significant area of research. This document provides a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the pertinent signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effect on hENaC activity.
Table 1: Potency of this compound on Various Human ENaC Subunit Compositions
| ENaC Subunit Composition | Apparent EC50 (μM) |
| αβγ hENaC | 1.2 ± 0.1[1] |
| δβγ hENaC | 1.2 ± 0.2[1] |
| α2βγ hENaC | 1.2 ± 0.5[1] |
| δ2βγ hENaC | 0.4 ± 0.1[1] |
| αβG37Sγ hENaC | 1.2 ± 0.4[1] |
| αmβhγm ENaC | ~0.5[2] |
EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of its maximal effect. Lower values indicate higher potency. αmβhγm denotes a chimeric channel with mouse α and γ subunits and a human β subunit.
Table 2: Efficacy of this compound on hENaC Activation
| This compound Concentration (μM) | hENaC Activation (%) |
| 30 | 600-700[1] |
This demonstrates the high efficacy of this compound in activating hENaC.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of the reported findings.
Measurement of ENaC-Mediated Transepithelial Sodium Transport
The primary method to assess the effect of this compound on electrogenic sodium transport in airway epithelial cells is through equivalent short-circuit current (Isc) measurements in modified Ussing chambers.[2]
Cell Culture:
-
Human distal lung epithelial cells (H441) are cultured on permeable supports until they form a polarized monolayer with high electrical resistance.[2][3]
-
Cells are typically treated with dexamethasone to stimulate ENaC expression and activity.[4]
Ussing Chamber Assay:
-
The permeable support with the H441 cell monolayer is mounted in a modified Ussing chamber.
-
The basolateral and apical sides of the monolayer are bathed in identical physiological solutions.
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport across the epithelium, is continuously recorded.
-
A baseline Isc is established.
-
This compound is added to the apical bath at varying concentrations to determine its effect on Isc.
-
Amiloride, a known ENaC blocker, is subsequently added to the apical bath to confirm that the this compound-induced increase in Isc is indeed mediated by ENaC. The amiloride-sensitive current is considered to be the ENaC-mediated current.
Heterologous Expression and Electrophysiological Recordings
To investigate the direct interaction of this compound with specific ENaC subunits, heterologous expression systems are utilized.
Oocyte Expression System:
-
cRNA encoding for different human ENaC subunits (α, β, γ) and their mutants are synthesized in vitro.[5]
-
These cRNAs are injected into Xenopus laevis oocytes.[5]
-
After an incubation period to allow for protein expression and assembly, the oocytes are subjected to two-electrode voltage-clamp (TEVC) recordings.[5]
-
Whole-cell currents are measured in response to a series of voltage steps.
-
This compound is applied to the bath solution to assess its effect on the expressed ENaC channels.
-
The amiloride-sensitive current is measured to quantify ENaC activity.[5]
Site-Directed Mutagenesis
To identify the specific binding site of this compound on the ENaC subunit, site-directed mutagenesis is employed.[2]
-
Specific amino acid residues in the extracellular domain of the human β-ENaC subunit are identified as potential binding sites based on molecular modeling.
-
These residues are mutated to other amino acids using PCR-based site-directed mutagenesis techniques.
-
The mutated ENaC subunits are then co-expressed with the other wild-type subunits in a heterologous system (e.g., Xenopus oocytes).
-
The effect of this compound on these mutant channels is then assessed using electrophysiological recordings to determine if the mutation abolishes or alters the stimulatory effect of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and processes involved in the study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epithelial Na+ channel activity in human airway epithelial cells: the role of serum and glucocorticoid-inducible kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. physoc.org [physoc.org]
Reversibility of S3969-Mediated ENaC Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reversibility of the activation of the epithelial sodium channel (ENaC) by the small molecule activator, S3969. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the underlying mechanisms, experimental protocols, and quantitative data associated with this process.
Core Concepts: this compound and ENaC Activation
The epithelial sodium channel (ENaC) is a crucial ion channel responsible for sodium reabsorption in various epithelial tissues, playing a key role in blood pressure regulation and airway surface liquid homeostasis. This compound is a potent and specific small molecule activator of the human form of ENaC (hENaC). A key characteristic of this compound's interaction with ENaC is the reversible nature of its activating effect.
Mechanism of Action
This compound activates hENaC by directly binding to a specific pocket within the extracellular domain of the β-subunit of the channel[1][2]. This binding induces a conformational change in the channel, which is thought to increase its open probability, leading to enhanced sodium ion influx. The interaction is non-covalent, which is consistent with its observed reversibility. Upon removal of this compound from the extracellular environment, the molecule dissociates from its binding site, allowing the channel to return to its basal state of activity.
Quantitative Data on this compound-Mediated ENaC Activation
The following tables summarize the key quantitative parameters of this compound's effect on human ENaC, as determined in studies utilizing the Xenopus laevis oocyte expression system with two-electrode voltage clamp (TEVC) electrophysiology.
| Parameter | Value | ENaC Subunits | Reference |
| EC50 for Activation | ~0.3 µM | αβγ (human) | [3] |
| EC50 for Activation | ~0.5 µM | αmβhγm (chimeric) | [1] |
| Fold Activation | ~2-fold | αβγ (human) | [3] |
Table 1: Potency and Efficacy of this compound on Human ENaC.
Experimental Protocols
The reversibility of this compound-mediated ENaC activation is typically assessed using electrophysiological techniques, primarily two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes expressing human ENaC.
Oocyte Preparation and ENaC Expression
-
Oocyte Harvesting : Oocytes are surgically harvested from adult female Xenopus laevis frogs.
-
Defolliculation : The follicular membrane is removed enzymatically (e.g., using collagenase) and mechanically.
-
cRNA Injection : Oocytes are injected with cRNA encoding the α, β, and γ subunits of human ENaC.
-
Incubation : Injected oocytes are incubated for 2-4 days to allow for channel expression on the plasma membrane.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique allows for the measurement of ion flow across the oocyte membrane while controlling the membrane potential.
-
Oocyte Placement : An oocyte expressing hENaC is placed in a recording chamber and continuously perfused with a standard bath solution (e.g., ND96).
-
Electrode Impalement : Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
Voltage Clamp : The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Baseline Current Measurement : The baseline ENaC-mediated current is recorded. This is often determined as the amiloride-sensitive current, by applying the ENaC blocker amiloride to establish the baseline of zero ENaC activity.
This compound Application and Washout Protocol
-
This compound Application : The perfusion solution is switched to one containing this compound at a desired concentration (e.g., a concentration near the EC50 or a saturating concentration). The increase in inward current reflects the activation of ENaC.
-
Steady-State Activation : The this compound-containing solution is perfused until the activating effect reaches a steady state.
-
Washout : The perfusion solution is switched back to the standard bath solution without this compound. The decrease in the inward current back towards the baseline level is monitored to assess the reversibility of the activation.
-
Data Analysis : The time course of the current decay during washout is analyzed to determine the kinetics of reversibility.
Visualizations
Signaling Pathway of this compound-Mediated ENaC Activation
Experimental Workflow for Assessing Reversibility
Logical Diagram of Reversible Activation
Conclusion
The small molecule this compound acts as a potent and, critically, a reversible activator of the human epithelial sodium channel. Its mechanism of action, involving direct, non-covalent binding to the β-subunit, allows for a return to the channel's basal activity state upon removal of the compound. The experimental framework provided in this guide, centered around the two-electrode voltage clamp technique in Xenopus oocytes, offers a robust system for studying the kinetics and characteristics of this reversible activation. This understanding is vital for the development of novel therapeutics targeting ENaC for a range of disorders.
References
- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute activation of human epithelial sodium channel (ENaC) by serum and glucocorticoid inducible kinase 1 (SGK1) requires prior cleavage of the channel’s γ-subunit at its proximal cleavage site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Electrode Voltage-Clamp Electrophysiology. [bio-protocol.org]
Methodological & Application
Application Note & Protocol: S3969-Mediated Activation of Human Epithelial Sodium Channel (ENaC) in Xenopus laevis Oocytes
Audience: Researchers, scientists, and drug development professionals.
Abstract: The epithelial sodium channel (ENaC) is critical for sodium absorption in various epithelia, and its dysfunction is linked to severe diseases[1]. Pharmacological activators of ENaC are therefore of significant therapeutic interest[1]. S3969 is a small molecule compound identified as a potent and reversible activator of the human epithelial sodium channel (hENaC)[2]. This document provides a detailed protocol for the functional characterization of this compound on hENaC heterologously expressed in Xenopus laevis oocytes using two-electrode voltage clamp (TEVC) electrophysiology. It also outlines the molecular mechanism of action and summarizes key quantitative data for experimental design.
Mechanism of Action
This compound activates the human ENaC by directly interacting with a specific binding pocket located in the extracellular domain of the channel's β-subunit, at the interface with the γ-subunit[1][3][4]. Molecular dynamics simulations and mutagenesis studies have identified key residues within this pocket, including Arg388, Phe391, and Tyr406 of the β-subunit, as crucial for coordinating this compound[1][3]. The binding of this compound is proposed to induce a conformational change that weakens the interaction between the β-subunit's "thumb" domain and the γ-subunit's "palm" domain[3][4]. This structural rearrangement leads to an increase in the channel's open probability (Pₒ), resulting in enhanced sodium current[5]. Notably, this activation is specific to human ENaC; mouse ENaC is not sensitive to this compound at comparable concentrations[2][4].
Caption: Molecular mechanism of this compound-mediated ENaC activation.
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of this compound on various human ENaC constructs expressed in heterologous systems.
| ENaC Subunit Composition | Parameter | Value | Notes | Reference |
| αβγ hENaC | EC₅₀ | ~1.2 µM | Potency of this compound for wild-type channel. | [2] |
| αβγ hENaC | EC₅₀ | ~0.3 µM | Determined in Xenopus oocytes. | [4] |
| δβγ hENaC | EC₅₀ | 1.2 ± 0.2 µM | This compound also activates channels with the δ subunit. | [2] |
| αβγ hENaC | Efficacy | 600-700% Activation | Observed at a concentration of 30 µM. | [2] |
| αβγ hENaC | Concentration | 10 µM | Thought to increase ENaC open probability to its maximum (~1). | [5] |
| αβγ mENaC (mouse) | Activity | No activation | Insensitive at concentrations that maximally activate hENaC. | [2][4] |
Detailed Experimental Protocol
This protocol describes the expression of human αβγ-ENaC in Xenopus laevis oocytes and the subsequent measurement of this compound-induced activation using two-electrode voltage clamp (TEVC).
Oocyte Preparation and cRNA Injection
-
Oocyte Harvesting: Harvest stage V-VI oocytes from anesthetized female Xenopus laevis.
-
Defolliculation: Incubate oocytes in a collagenase solution to remove the follicular layer.
-
cRNA Preparation: Prepare capped cRNAs for human α, β, and γ ENaC subunits using standard in vitro transcription methods.
-
cRNA Injection: Inject oocytes with the cRNA mixture. A typical injection consists of 3.3 ng of each subunit cRNA per oocyte[6].
-
Incubation: Incubate the injected oocytes for 24-48 hours at 16-18°C in Modified Barth's Solution (MBS)[6].
-
MBS Composition: 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.8 mM MgSO₄, 0.3 mM Ca(NO₃)₂, 0.4 mM CaCl₂, 10 mM HEPES, pH adjusted to 7.2-7.4[6].
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Solutions:
-
Recording Solution (Low-Na⁺): 1 mM NaCl, 1 mM KCl, 2 mM CaCl₂, 89 mM NMDG-Cl, 5 mM HEPES, pH 7.4[7].
-
This compound Solution: Prepare stock solutions of this compound in DMSO and dilute to the final desired concentration (e.g., 0.1 µM to 30 µM) in the recording solution.
-
Inhibitor Solution: Recording solution containing 5-10 µM amiloride to determine the ENaC-specific current[6].
-
-
TEVC Setup:
-
Place a single oocyte in the recording chamber.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the oocyte at a holding potential of -60 mV[7].
-
-
Recording Procedure:
-
Stabilization: Perfuse the oocyte with the standard recording solution until the baseline current is stable.
-
This compound Application: Switch the perfusion to the this compound-containing solution. Record the current until a new steady-state is reached. The activation by this compound is reversible[2].
-
Washout: Perfuse with the standard recording solution to wash out this compound and return the current to baseline.
-
Amiloride Application: At the end of the experiment, perfuse with the amiloride solution to block all ENaC activity. The remaining current is the non-ENaC background leak.
-
Data Analysis
-
Calculate Amiloride-Sensitive Current (Iₐₘᵢ): The ENaC-mediated current (Iₐₘᵢ) is the difference between the total current and the current remaining after amiloride application[6].
-
Iₐₘᵢ = I_total - I_amiloride
-
-
Quantify this compound Effect: The stimulatory effect of this compound is expressed as the fold-increase or percentage increase in Iₐₘᵢ compared to the baseline Iₐₘᵢ before drug application.
-
Fold Activation = (Iₐₘᵢ with this compound) / (Iₐₘᵢ baseline)
-
-
Dose-Response Analysis: To determine the EC₅₀, measure the activation at various this compound concentrations and fit the data to a Hill equation.
Experimental Workflow
The following diagram illustrates the complete experimental pipeline from oocyte injection to data analysis.
Caption: Step-by-step workflow for assessing this compound activity.
References
- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. physoc.org [physoc.org]
- 4. researchgate.net [researchgate.net]
- 5. Acute activation of human epithelial sodium channel (ENaC) by serum and glucocorticoid inducible kinase 1 (SGK1) requires prior cleavage of the channel’s γ-subunit at its proximal cleavage site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preferential Assembly of Epithelial Sodium Channel (ENaC) Subunits in Xenopus Oocytes: ROLE OF FURIN-MEDIATED ENDOGENOUS PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Characterization of the ENaC Activator S3969 Using Two-Electrode Voltage Clamp (TEVC) Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for utilizing the small molecule S3969, a potent and reversible activator of the human epithelial sodium channel (hENaC), in two-electrode voltage clamp (TEVC) electrophysiology assays. We present the mechanism of action, a summary of key quantitative data, and a comprehensive experimental protocol for expressing hENaC in Xenopus laevis oocytes and characterizing the modulatory effects of this compound.
Mechanism of Action
This compound selectively activates the human form of the epithelial sodium channel (ENaC), a heterotrimeric ion channel composed of α, β, and γ subunits.[1][2] The compound does not activate the mouse ENaC ortholog at similar concentrations.[1][3] Studies have demonstrated that the stimulatory effect of this compound is critically dependent on its interaction with a specific binding pocket located in the extracellular loop of the human β-ENaC subunit.[1][2][4] This binding is believed to induce a conformational change that is propagated to the transmembrane domains, ultimately leading to an increase in the channel's open probability and/or hindering its closure, resulting in a greater influx of sodium ions.[1]
Caption: this compound activation pathway for the human epithelial sodium channel (ENaC).
Quantitative Data Summary
The potency of this compound has been quantified in various studies using TEVC assays with hENaC expressed in Xenopus oocytes. The reported half-maximal effective concentration (EC₅₀) varies slightly depending on the specific subunit composition and experimental conditions.
| Parameter | Channel Subunits | Reported Value | Reference |
| EC₅₀ | αβγ hENaC | ~0.3 µM | [1] |
| EC₅₀ | αβγ hENaC | 1.2 ± 0.1 µM | [3] |
| EC₅₀ | δβγ hENaC | 1.2 ± 0.2 µM | [3] |
| EC₅₀ | α2βγ hENaC | 1.2 ± 0.5 µM | [3] |
| EC₅₀ | δ2βγ hENaC | 0.4 ± 0.1 µM | [3] |
| Max Activation | αβγ hENaC | ~2-fold at 10 µM | [1] |
| Max Activation | αβγ hENaC | 600-700% at 30 µM | [3] |
| Species Selectivity | αβγ mouse ENaC (mENaC) | Insensitive up to 10 µM | [1] |
Experimental Protocols
This section outlines a comprehensive protocol for assessing the effect of this compound on hENaC channels expressed in Xenopus laevis oocytes using the TEVC technique.[5][6][7]
Materials and Reagents
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10-25 mg/mL) in 100% DMSO.[3]
-
Store stock solutions at -20°C for up to one month or -80°C for up to six months.[3]
-
For experiments, create fresh serial dilutions in the recording solution. Note that the final DMSO concentration should be kept low (e.g., <0.1%) to avoid off-target effects.
-
-
Xenopus laevis Oocytes: Stage V-VI oocytes.
-
cRNA: Purified cRNA for human α, β, and γ ENaC subunits.
-
Recording Solution (ND96):
-
96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES.
-
Adjust pH to 7.4 with NaOH.
-
-
Electrode Filling Solution: 3 M KCl.
-
Amiloride Stock Solution: 10 mM in DMSO (for blocking ENaC currents).
Oocyte Preparation and cRNA Injection
-
Oocyte Isolation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Using a microinjector, inject oocytes with a mixture of cRNAs for hENaC α, β, and γ subunits. Typically, a total of 10-50 ng of cRNA is injected per oocyte.
-
Incubation: Incubate the injected oocytes at 16-18°C for 2-5 days in an appropriate buffer to allow for channel expression.
Two-Electrode Voltage Clamp (TEVC) Recording
The TEVC technique utilizes two intracellular microelectrodes: one to measure the membrane potential and a second to inject the current required to clamp the membrane at a desired holding potential.[5][6][8]
-
Electrode Preparation: Pull borosilicate glass capillaries to obtain microelectrodes with a resistance of 0.5–1.5 MΩ when filled with 3 M KCl.[9]
-
Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impalement: Carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes.
-
Voltage Clamp:
-
Clamp the oocyte membrane at a holding potential of -60 mV.[1]
-
Allow the baseline current to stabilize.
-
-
Experimental Procedure:
-
Begin recording in the presence of an ENaC inhibitor, such as 2 µM amiloride, to establish the baseline non-ENaC current.[1]
-
Wash out the amiloride to measure the total baseline ENaC-mediated Na⁺ inward current (I_ami).[1]
-
Apply this compound at increasing concentrations (e.g., 0.03 µM to 30 µM), allowing the current to reach a steady state at each concentration.[1]
-
At the end of the experiment, re-apply a saturating concentration of amiloride to confirm that the stimulated current is mediated by ENaC.[1]
-
-
Data Acquisition: Record whole-cell currents continuously. Digitize data at 1 kHz and filter at 100-200 Hz.[9]
Caption: Experimental workflow for TEVC analysis of this compound on hENaC-expressing oocytes.
Data Analysis
The analysis of TEVC data aims to quantify the stimulatory effect of this compound on hENaC.
-
Calculate Amiloride-Sensitive Current (ΔI_ami): For each condition, subtract the current measured in the presence of a saturating amiloride concentration from the total measured current. This isolates the current specifically mediated by ENaC.
-
Normalization: The effect of this compound is often expressed as a fold-increase or percentage activation over the baseline amiloride-sensitive current (measured before this compound application).
-
Normalized Response = (I_this compound / I_baseline) * 100%
-
-
Concentration-Response Curve: Plot the normalized response against the logarithm of the this compound concentration.
-
EC₅₀ Determination: Fit the concentration-response curve to a Hill equation to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal activation.
Caption: Logical workflow for the analysis of this compound TEVC data.
References
- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 9. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S3969 Application on H441 Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of S3969, a small molecule activator of the epithelial sodium channel (ENaC), with a specific focus on its application to the human lung adenocarcinoma cell line, H441.
Introduction
This compound is a peptidomimetic compound that has been identified as a potent activator of the human epithelial sodium channel (ENaC).[1][2] ENaC is a crucial ion channel responsible for sodium absorption in various epithelial tissues, including the airways.[3][4] In human airway epithelial cells like H441, this compound has been shown to stimulate endogenously expressed ENaC.[1][3][4][5] The mechanism of action involves this compound binding to a specific pocket on the β-subunit of the ENaC, inducing a conformational change that leads to channel activation.[1][3][6]
While transepithelial measurements in Ussing chambers have been a primary method to study the effects of this compound on H441 cell monolayers[1][2], this document outlines a detailed protocol for investigating the effects of this compound at the single-cell level using the whole-cell patch-clamp technique. This method allows for a more direct and detailed analysis of the electrophysiological properties of ENaC in response to this compound.
Quantitative Data Summary
The following table summarizes the quantitative data available for the effect of this compound on human ENaC, primarily derived from studies on heterologously expressed channels in Xenopus laevis oocytes.
| Parameter | Value | Cell Type | Notes | Reference |
| Activation | ~2-fold increase in amiloride-sensitive current | Xenopus laevis oocytes expressing human αβγ-ENaC | This compound stimulates human but not mouse ENaC. | [1][2] |
| EC50 | ~0.3 µM | Xenopus laevis oocytes expressing human αβγ-ENaC | The half-maximal effective concentration for ENaC activation. | [1][2] |
Signaling Pathway of this compound Action on ENaC
The following diagram illustrates the proposed mechanism of action for this compound on the epithelial sodium channel (ENaC).
Caption: Mechanism of this compound activation of ENaC.
Experimental Protocols
H441 Cell Culture
-
Cell Line: NCI-H441 (human lung adenocarcinoma).
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, they are detached using a suitable non-enzymatic cell dissociation solution and re-plated onto glass coverslips for patch-clamp experiments. For optimal ENaC expression, cells can be cultured on permeable supports.
Preparation of Solutions
-
External (Bath) Solution (in mM): 145 NaCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions to the final working concentration should be made in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.
Whole-Cell Patch-Clamp Protocol for this compound Application on H441 Cells
This protocol is a proposed methodology based on standard whole-cell patch-clamp techniques and the known properties of ENaC.
-
Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, and an inverted microscope.
-
Pipettes: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-5 MΩ when filled with the internal solution.
Procedure:
-
Place a coverslip with adherent H441 cells into the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).
-
Fill a patch pipette with the internal solution and mount it on the micromanipulator.
-
Apply positive pressure to the pipette and approach a target H441 cell.
-
Once in proximity to the cell, release the positive pressure to form a Giga-ohm seal (≥ 1 GΩ) between the pipette tip and the cell membrane.
-
Establish the whole-cell configuration by applying a brief pulse of suction to rupture the cell membrane under the pipette tip.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline whole-cell currents. ENaC-mediated currents are typically small, inward currents at negative holding potentials.
-
To apply this compound, switch the perfusion system to the external solution containing the desired concentration of this compound (e.g., 0.1 - 10 µM).
-
Record the current response to this compound application. An increase in the inward current is expected.
-
To confirm that the observed current is mediated by ENaC, apply an ENaC-specific inhibitor, such as amiloride (10 µM), at the end of the experiment. The this compound-induced current should be sensitive to amiloride.
Experimental Workflow
The following diagram outlines the experimental workflow for the proposed patch-clamp experiment.
Caption: Workflow for whole-cell patch-clamp analysis of this compound on H441 cells.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small molecule activator this compound stimulates the epithelial sodium channel (ENaC) by interacting with a specific binding pocket in the channel's β-subunit | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. physoc.org [physoc.org]
Optimal S3969 Concentration for In Vitro ENaC Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of S3969, a potent and specific activator of the human epithelial sodium channel (ENaC), in various in vitro experimental models. This compound offers a valuable tool for investigating ENaC function and physiology, as well as for screening for novel ENaC modulators. These guidelines cover recommended concentration ranges, experimental methodologies, and data presentation to ensure reproducible and reliable results in ENaC research.
Introduction
The epithelial sodium channel (ENaC) plays a crucial role in maintaining sodium balance and fluid homeostasis in various tissues, including the kidneys, lungs, and colon. Dysregulation of ENaC activity is implicated in several diseases, such as cystic fibrosis and hypertension, making it a significant target for therapeutic intervention. This compound is a small molecule activator that specifically targets human ENaC, exhibiting high potency and efficacy. Understanding the optimal concentration and experimental conditions for its use is paramount for accurate in vitro studies.
Mechanism of Action
This compound acts as a direct activator of human ENaC. Its mechanism does not involve a complex intracellular signaling cascade but rather a direct interaction with the channel protein itself. Molecular studies have identified a specific binding pocket for this compound on the extracellular domain of the β-subunit of the human ENaC protein. Key amino acid residues, including Arg388, Phe391, and Tyr406, are crucial for this interaction. Upon binding, this compound induces a conformational change in the ENaC protein, which is thought to increase the channel's open probability, leading to enhanced sodium influx. Notably, this compound shows high specificity for human ENaC and does not significantly activate the mouse ortholog at comparable concentrations.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound for the activation of human ENaC in different in vitro systems.
| Parameter | Cell Line/System | Value | Reference |
| EC50 | Human ENaC (αβγ) | ~0.3 - 1.2 µM | [1] |
| Concentration for Maximal Activation | Human ENaC | 10 µM | [2] |
| Efficacy | Human ENaC | 600-700% activation at 30 µM | |
| Species Specificity | Mouse ENaC (αβγ) | Weak activation at 100-300 µM |
Table 1: Potency and Efficacy of this compound on ENaC
| Experimental Model | Recommended Concentration Range | Notes |
| Xenopus laevis Oocytes (TEVC) | 0.1 - 10 µM | For dose-response curves and mechanistic studies. |
| Human Airway Epithelial Cells (H441) (Ussing Chamber) | 1 - 10 µM | For studying effects on polarized epithelial monolayers. |
| HEK293 cells expressing hENaC (Patch Clamp) | 0.1 - 10 µM | For detailed biophysical characterization of channel activity. |
Table 2: Recommended this compound Concentrations for Various In Vitro Models
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C for long-term storage.
-
Working Solution Preparation: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate experimental buffer (e.g., Ringer's solution, ND96). Ensure the final DMSO concentration in the experimental setup does not exceed a level that affects cell viability or channel function (typically ≤ 0.1%).
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This protocol is suitable for detailed characterization of the effects of this compound on human ENaC expressed heterologously.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human α, β, and γ ENaC subunits
-
ND96 solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES; pH 7.4)
-
This compound working solutions
-
TEVC setup
Procedure:
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with a mixture of cRNAs for human α, β, and γ ENaC subunits.
-
Incubation: Incubate the injected oocytes in ND96 solution at 18°C for 2-4 days to allow for channel expression.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record baseline ENaC activity.
-
Perfuse the chamber with ND96 solution containing the desired concentration of this compound and record the stimulated current.
-
To determine the amiloride-sensitive current, apply a saturating concentration of amiloride (e.g., 10 µM) at the end of the experiment.
-
Protocol 2: Ussing Chamber Electrophysiology with H441 Cells
This protocol is designed to assess the effect of this compound on ENaC-mediated sodium transport across a polarized human airway epithelial monolayer.
Materials:
-
H441 cells
-
Permeable cell culture inserts
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Ringer's solution (in mM: 120 NaCl, 25 NaHCO₃, 3.3 KH₂PO₄, 0.8 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 10 D-glucose; pH 7.4, gassed with 95% O₂/5% CO₂)
-
Ussing chamber system
Procedure:
-
Cell Culture: Culture H441 cells on permeable supports until a confluent and polarized monolayer is formed (typically 10-14 days).
-
Ussing Chamber Setup:
-
Mount the permeable support with the H441 cell monolayer in the Ussing chamber.
-
Fill both the apical and basolateral chambers with pre-warmed and gassed Ringer's solution.
-
Maintain the temperature at 37°C and continuously gas the solutions.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the baseline Isc.
-
Add this compound to the apical chamber to the desired final concentration and record the change in Isc.
-
To confirm that the measured current is ENaC-mediated, add amiloride (10 µM) to the apical chamber at the end of the experiment and record the inhibition of Isc.
-
Protocol 3: Whole-Cell Patch Clamp of ENaC in HEK293 Cells
This technique allows for the detailed study of single-channel or whole-cell ENaC currents in a mammalian expression system.
Materials:
-
HEK293 cells stably or transiently expressing human ENaC subunits.
-
DMEM supplemented with 10% FBS, penicillin-streptomycin, and a selection antibiotic (if applicable).
-
Extracellular/Bath solution (in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4).
-
Intracellular/Pipette solution (in mM: 120 KCl, 2 MgCl₂, 11 EGTA, 10 HEPES; pH 7.2).
-
Patch clamp setup.
Procedure:
-
Cell Preparation: Plate ENaC-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.
-
Patch Clamp Recording:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a single cell with a fire-polished glass micropipette filled with the intracellular solution.
-
Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV and record baseline whole-cell currents.
-
Apply this compound to the bath via a perfusion system and record the resulting current.
-
Confirm the current is ENaC-mediated by applying amiloride at the end of the recording.
-
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of human ENaC. Optimal concentrations for ENaC activation are in the low micromolar range, with an EC₅₀ of approximately 0.3-1.2 µM and maximal activation observed at 10 µM. The provided protocols for TEVC in Xenopus oocytes, Ussing chamber measurements in H441 cells, and patch-clamp recordings in HEK293 cells offer robust systems for studying the effects of this compound on ENaC activity. Adherence to these guidelines will facilitate the generation of accurate and reproducible data in studies of ENaC physiology and pharmacology.
References
S3969 solubility and recommended vehicle for cell culture
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the use of S3969, a potent and reversible activator of the human epithelial sodium channel (hENaC), in cell culture experiments.
Introduction
This compound is a small molecule activator of the human epithelial sodium channel (hENaC). ENaC is a key regulator of sodium and fluid balance in various epithelial tissues, including the lungs, kidneys, and colon. Dysregulation of ENaC activity is implicated in several diseases, making it an important therapeutic target. This compound acts by binding to the β-subunit of the hENaC, inducing a conformational change that leads to channel activation.[1][2][3] This compound is a valuable tool for studying the physiological and pathological roles of hENaC in vitro.
Solubility and Vehicle Preparation
Proper dissolution and vehicle selection are critical for accurate and reproducible experimental results. This compound exhibits solubility in various solvents, with Dimethyl Sulfoxide (DMSO) being a common and effective choice for preparing stock solutions for cell culture applications.
Table 1: Solubility of this compound
| Solvent | Concentration | Observations |
| DMSO | ≥ 2.5 mg/mL | Clear solution |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | Clear solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution |
Data summarized from publicly available information.[4]
For most in vitro cell culture applications, a stock solution in 100% DMSO is recommended.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in sterile cell culture medium or a suitable buffer as needed.
General Protocol for this compound Treatment of Adherent Cells (e.g., H441)
This protocol provides a general guideline for treating a human airway epithelial cell line, such as H441, which endogenously expresses ENaC.[1][3]
Materials:
-
H441 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Multi-well cell culture plates
Protocol:
-
Cell Seeding: Seed H441 cells into multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Cell Starvation (Optional): Depending on the experimental design, you may replace the growth medium with a serum-free or low-serum medium for a period (e.g., 12-24 hours) before treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in a serum-free medium or an appropriate physiological buffer. Also, prepare a vehicle control using the same final concentration of DMSO as in the this compound-treated wells.
-
Treatment: Remove the medium from the cell culture wells and gently wash the cells with warm PBS. Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period. The optimal incubation time will depend on the specific assay and endpoint being measured.
-
Downstream Analysis: Following incubation, the cells can be processed for various downstream analyses, such as patch-clamp electrophysiology, ion flux assays, protein expression analysis, or cell signaling studies.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound directly activates the human epithelial sodium channel (hENaC). The channel is a heterotrimer composed of α, β, and γ subunits. This compound is understood to bind to a specific pocket on the extracellular domain of the β-subunit, leading to a conformational change that increases the channel's open probability and subsequent influx of sodium ions (Na+).
Caption: this compound binds to the β-subunit of hENaC, causing channel activation and Na+ influx.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for conducting cell-based assays with this compound.
Caption: A typical experimental workflow for using this compound in cell culture.
These application notes provide a comprehensive guide for the effective use of this compound in cell culture. For specific experimental conditions and concentrations, it is recommended to perform dose-response studies to determine the optimal parameters for your particular cell line and assay.
References
Application Notes and Protocols: Ussing Chamber Experiments with S3969 on Primary Airway Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial sodium channel (ENaC) plays a crucial role in regulating sodium and fluid balance across the mucosal surfaces of various organs, including the airways. Dysregulation of ENaC function is implicated in respiratory diseases such as cystic fibrosis and pseudohypoaldosteronism type 1. S3969 is a potent and specific small molecule activator of human ENaC, making it a valuable tool for studying ENaC physiology and a potential therapeutic agent.[1] This document provides detailed application notes and protocols for conducting Ussing chamber experiments to investigate the effects of this compound on primary human airway epithelial cells.
The Ussing chamber is the gold standard for studying epithelial ion transport, allowing for the precise measurement of short-circuit current (Isc), a direct measure of net ion movement across the epithelium.[2] By culturing primary human bronchial epithelial cells (HBECs) at an air-liquid interface (ALI) to form a well-differentiated, polarized monolayer, researchers can create a physiologically relevant in vitro model of the human airway epithelium for electrophysiological studies.
Data Presentation
Table 1: Effect of this compound on Short-Circuit Current (Isc) in H441 Human Airway Epithelial Cells
| Treatment | Concentration | Change in Isc (μA/cm²) | Cell Type | Reference |
| This compound | 10 µM | ↑ 2.1 ± 0.6 | H441 | [3] |
| Amiloride (following this compound) | 10 µM | ↓ 7.1 ± 1.6 | H441 | [3] |
Note: The increase in Isc upon this compound application is indicative of ENaC activation, leading to increased Na+ absorption. The subsequent inhibition by amiloride, a known ENaC blocker, confirms that the this compound-induced current is mediated by ENaC.[3]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action on ENaC
This compound acts as a direct activator of the human epithelial sodium channel (ENaC). Its mechanism involves binding to a specific pocket on the extracellular domain of the β-subunit of the ENaC protein.[1] This binding induces a conformational change in the channel, which is thought to increase the distance between the β-thumb and γ-palm domains, leading to channel opening and an increase in sodium ion influx.[4][5]
Caption: Mechanism of this compound action on the epithelial sodium channel (ENaC).
Experimental Workflow for Ussing Chamber Analysis
The following diagram outlines the key steps for preparing primary human bronchial epithelial cells and conducting Ussing chamber experiments with this compound.
Caption: Workflow for Ussing chamber experiments with this compound on primary HBECs.
Experimental Protocols
Protocol 1: Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)
This protocol describes the steps to culture and differentiate primary HBECs on permeable supports to form a polarized epithelium suitable for Ussing chamber experiments.
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
ALI differentiation medium
-
Permeable supports (e.g., Transwell® inserts)
-
Collagen-coated flasks and plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Expansion of Primary HBECs:
-
Thaw cryopreserved primary HBECs and culture them in collagen-coated T-75 flasks using BEGM.
-
Incubate at 37°C in a 5% CO2 incubator.
-
Change the medium every 48 hours until the cells reach 80-90% confluency.
-
Passage the cells using Trypsin-EDTA and re-seed into new flasks for further expansion. It is recommended to use cells at a low passage number (P2-P4) for optimal differentiation.
-
-
Seeding on Permeable Supports:
-
Pre-coat permeable supports with collagen.
-
Once HBECs in the flask are confluent, detach them with Trypsin-EDTA.
-
Seed the cells onto the apical side of the permeable supports at a high density (e.g., 2.5 x 10^5 cells/cm²).
-
Add BEGM to both the apical and basolateral chambers.
-
Culture the cells submerged in medium until they form a confluent monolayer (typically 2-3 days).
-
-
Initiation of Air-Liquid Interface (ALI) Culture:
-
Once the cells are confluent on the permeable supports, carefully remove the medium from the apical chamber.
-
Replace the medium in the basolateral chamber with ALI differentiation medium.
-
Ensure the apical surface of the epithelium is exposed to air.
-
Change the basolateral medium every 2-3 days.
-
-
Differentiation and Maturation:
-
Maintain the ALI culture for at least 21-28 days to allow for full differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells.
-
Periodically, gently wash the apical surface with warm PBS to remove accumulated mucus.
-
Monitor the transepithelial electrical resistance (TEER) to assess the integrity of the epithelial barrier. A high TEER value indicates a well-formed tight junctional barrier.
-
Protocol 2: Ussing Chamber Electrophysiological Recordings
This protocol details the procedure for measuring the effect of this compound on the short-circuit current across differentiated primary HBEC monolayers.
Materials:
-
Ussing chamber system with voltage-clamp amplifier
-
Differentiated primary HBEC cultures on permeable supports
-
Krebs-Ringer Bicarbonate (KRB) solution, warmed to 37°C and gassed with 95% O2 / 5% CO2
-
This compound stock solution
-
Amiloride stock solution
-
Ag/AgCl electrodes with 3M KCl agar bridges
Procedure:
-
Ussing Chamber Setup:
-
Prepare and calibrate the Ussing chamber system according to the manufacturer's instructions.
-
Fill the electrode reservoirs with 3M KCl.
-
Fill both the apical and basolateral hemi-chambers with pre-warmed and gassed KRB solution.
-
-
Mounting the Epithelium:
-
Carefully excise the permeable support membrane containing the differentiated HBEC monolayer from its holder.
-
Mount the membrane between the two halves of the Ussing chamber, ensuring a tight seal to prevent edge damage and leaks.
-
-
Equilibration and Baseline Recording:
-
Allow the system to equilibrate for 15-20 minutes at 37°C.
-
Under voltage-clamp conditions (clamped to 0 mV), record the stable baseline short-circuit current (Isc).
-
-
Application of this compound:
-
Add this compound to the apical chamber to achieve the desired final concentration (e.g., 10 µM).
-
Record the change in Isc until a new stable plateau is reached. The increase in Isc reflects the activation of ENaC.
-
-
Inhibition with Amiloride:
-
To confirm that the this compound-induced current is mediated by ENaC, add amiloride (a specific ENaC inhibitor) to the apical chamber (e.g., 10 µM final concentration).
-
Record the decrease in Isc. The amiloride-sensitive component of the current represents the ENaC-mediated sodium transport.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to this compound and amiloride.
-
Express the results as the change in current per unit area of the epithelial monolayer (μA/cm²).
-
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to investigate the electrophysiological effects of the ENaC activator this compound on primary human airway epithelial cells. By following these detailed methodologies, scientists can generate robust and reproducible data to further elucidate the role of ENaC in airway physiology and explore the therapeutic potential of ENaC modulators. The use of well-differentiated primary cell cultures in Ussing chamber experiments offers a powerful in vitro system that closely mimics the in vivo conditions of the human airway epithelium.
References
- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ussing chamber - Wikipedia [en.wikipedia.org]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. physoc.org [physoc.org]
Application Notes and Protocols for S3969 in High-Throughput Screening for ENaC Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epithelial Sodium Channel (ENaC) is a crucial regulator of sodium and water homeostasis in various epithelial tissues, including the kidneys, lungs, and colon. Its role in maintaining electrolyte balance and blood pressure makes it a significant therapeutic target for conditions such as cystic fibrosis, hypertension, and respiratory distress.[1][2] The discovery and development of novel ENaC modulators are of great interest in pharmacology. S3969 is a potent and reversible small molecule activator of the human epithelial sodium channel (hENaC), making it an invaluable tool for high-throughput screening (HTS) campaigns aimed at identifying new ENaC-targeting compounds.[1][3] These application notes provide detailed protocols and data for utilizing this compound in HTS assays for the discovery of ENaC modulators.
Mechanism of Action of this compound
This compound activates human ENaC by binding to a specific pocket on the extracellular loop of the β-subunit of the channel.[1][2][4] This binding event is believed to induce a conformational change in the channel, specifically causing a movement of the α5 helix of the thumb domain of the β-ENaC subunit away from the palm domain of the γ-ENaC subunit.[1][2] This movement weakens the β-γ intersubunit interactions, leading to an increased channel open probability and subsequent stimulation of sodium influx.[4] Key residues within the β-subunit's thumb domain, including Arg388, Phe391, and Tyr406, have been identified as critical for the coordination of this compound.[1][2] Notably, this compound is specific for human ENaC and does not significantly activate the mouse ortholog at comparable concentrations.[3][4]
Quantitative Data for this compound
The potency and efficacy of this compound have been characterized across various hENaC subunit compositions. The following table summarizes the key quantitative data for this compound, providing a reference for its use as a positive control in HTS assays.
| ENaC Subunit Composition | EC50 (µM) | Efficacy (% Activation at 30 µM) | Species | Reference |
| αβγ hENaC | ~0.3 - 1.2 | ~600-700% | Human | [1][3][4] |
| δβγ hENaC | 1.2 ± 0.2 | Not Reported | Human | [3] |
| α2βγ hENaC | 1.2 ± 0.5 | Not Reported | Human | [3] |
| δ2βγ hENaC | 0.4 ± 0.1 | Not Reported | Human | [3] |
| αβG37Sγ hENaC | 1.2 ± 0.4 | Not Reported | Human | [3] |
| αmβm,h(211-404)γm ENaC | ~0.5 | ~2-fold activation | Chimeric (mouse/human) | [4] |
| αβγ mENaC | >100 | Weak activation | Mouse | [3][4] |
High-Throughput Screening (HTS) Applications
This compound serves as an essential positive control in HTS campaigns for ENaC modulators. Its robust and specific activation of hENaC allows for the validation of assay performance and the identification of both activators and inhibitors. Below are detailed protocols for two common HTS platforms.
Protocol 1: Fluorescence-Based HTS using a FLIPR-like System
This protocol describes a membrane potential assay using a fluorescence imaging plate reader (FLIPR) or a similar instrument. The assay measures changes in cell membrane potential upon ENaC activation or inhibition.
Materials:
-
HEK293 cells stably expressing human αβγ-ENaC.
-
Assay plates (e.g., 384-well, black-walled, clear-bottom).
-
Fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Amiloride stock solution (ENaC inhibitor, e.g., 10 mM in DMSO).
-
Test compounds library.
Experimental Protocol:
-
Cell Plating:
-
Culture HEK293-hENaC cells to 80-90% confluency.
-
Harvest cells and seed into 384-well assay plates at a density of 20,000-30,000 cells per well.
-
Incubate plates for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell adherence and monolayer formation.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions in Assay Buffer.
-
Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound (positive control for activators), amiloride (positive control for inhibitors), and test compounds in Assay Buffer. A typical concentration range for this compound would be from 0.01 µM to 30 µM.
-
Place the dye-loaded cell plate into the FLIPR instrument.
-
Set the instrument to record fluorescence intensity over time. A typical protocol involves a baseline reading for 10-20 seconds, followed by the online addition of 10 µL of the compound solution, and then continuous reading for 2-5 minutes.
-
For screening for activators, add test compounds and this compound to respective wells.
-
For screening for inhibitors, pre-incubate the cells with test compounds for 10-15 minutes, then add a concentration of this compound that elicits a submaximal response (e.g., EC80) to all wells (except negative controls) to stimulate ENaC activity.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF) before and after compound addition.
-
For activators, calculate the percentage of activation relative to the maximum this compound response.
-
For inhibitors, calculate the percentage of inhibition of the this compound-induced response.
-
Determine the potency (EC50 or IC50) of active compounds by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Protocol 2: Automated Electrophysiology HTS using an IonWorks-like System
This protocol outlines the use of an automated patch-clamp system, such as the IonWorks Quattro, for measuring ENaC-mediated currents in a high-throughput format.
Materials:
-
HEK293 cells stably expressing human αβγ-ENaC.
-
PatchPlate™ PPC (perforated patch-clamp) plates.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH.
-
This compound stock solution (10 mM in DMSO).
-
Amiloride stock solution (10 mM in DMSO).
-
Test compounds library.
Experimental Protocol:
-
Cell Preparation:
-
Culture and harvest HEK293-hENaC cells as described in the FLIPR protocol.
-
Resuspend the cells in the External Solution at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Execution on the IonWorks System:
-
Prime the fluidics of the IonWorks instrument with Internal and External Solutions.
-
Add the cell suspension to the cell boat on the instrument.
-
The instrument will automatically dispense cells into the wells of the PatchPlate.
-
The system will then establish seals between the cells and the plate, and perforate the cell membrane to achieve whole-cell configuration.
-
-
Compound Application and Data Acquisition:
-
Prepare compound plates with appropriate dilutions of test compounds, this compound, and amiloride in External Solution.
-
The instrument will perform a pre-compound addition recording of the baseline ENaC current.
-
A defined volume of the compound solution is then added to each well.
-
A post-compound recording is performed to measure the effect of the compound on the ENaC current.
-
For activators, an increase in the inward current will be observed.
-
For inhibitors, a decrease in the baseline or this compound-stimulated current will be observed.
-
-
Data Analysis:
-
The instrument's software will calculate the current amplitude before and after compound addition.
-
Calculate the percentage of activation or inhibition for each compound.
-
Generate concentration-response curves and determine the EC50 or IC50 values for active compounds.
-
Visualizations
References
- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. physoc.org [physoc.org]
Application Note: Determination of S3969 EC50 for Human Epithelial Sodium Channel (hENaC) Activation
Introduction
The human epithelial sodium channel (hENaC) is a crucial regulator of sodium and fluid balance in various epithelial tissues, including the lungs, kidneys, and colon. Dysregulation of hENaC activity is implicated in several pathologies, making it a significant therapeutic target. S3969 is a potent and reversible small molecule activator of hENaC.[1] This application note provides a detailed protocol for determining the half-maximal effective concentration (EC50) of this compound for hENaC activation using electrophysiological techniques. The described methods are suitable for researchers in academic and industrial settings engaged in ion channel research and drug discovery.
This compound activates hENaC by binding to a specific pocket within the β-subunit of the channel, leading to a conformational change that increases channel open probability.[2][3][4] The compound has been shown to stimulate both heterologously expressed hENaC in systems like Xenopus laevis oocytes and human embryonic kidney (HEK293) cells, as well as endogenously expressed channels in human airway epithelial cells (H441).[2][5] The reported EC50 value for this compound is in the range of 0.3 to 1.2 µM.[1][2][5]
Key Quantitative Data Summary
The following table summarizes critical quantitative parameters for the successful determination of the this compound EC50 value.
| Parameter | Value | Cell System | Notes |
| This compound EC50 Range | 0.3 - 1.2 µM | Xenopus laevis oocytes, H441 cells | The exact EC50 can vary depending on the expression system and experimental conditions.[1][2][5] |
| This compound Stock Solution | 10 mM in DMSO | N/A | Store at -20°C. Prepare fresh dilutions in recording solution for each experiment. |
| Working Concentrations | 0.01 µM to 100 µM | Xenopus laevis oocytes, H441 cells | A wide concentration range is recommended to obtain a full dose-response curve. |
| Amiloride Concentration | 10 µM | Xenopus laevis oocytes, H441 cells | Used to block ENaC-mediated currents and determine the baseline. |
| Oocyte Incubation | 18°C for 2-5 days | Xenopus laevis oocytes | Allows for sufficient expression of hENaC subunits. |
| H441 Cell Culture | 37°C, 5% CO2 | H441 cells | Culture on permeable supports for Ussing chamber experiments to allow for polarization. |
Signaling Pathway of hENaC Activation by this compound
The following diagram illustrates the molecular mechanism of hENaC activation by this compound.
Caption: Mechanism of hENaC activation by this compound.
Experimental Workflow for EC50 Determination
The diagram below outlines the general workflow for determining the EC50 of this compound.
Caption: Experimental workflow for EC50 determination.
Experimental Protocols
Two primary methods are presented for determining the EC50 of this compound: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes and Short-Circuit Current (Isc) measurements in H441 cells using an Ussing chamber.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
1. Oocyte Preparation and hENaC Expression:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Prepare cRNA for human α, β, and γ ENaC subunits.
-
Inject oocytes with a mixture of the three cRNAs (e.g., 5-10 ng total cRNA per oocyte).
-
Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 18°C for 2-5 days to allow for channel expression.
2. Solutions:
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4.
-
This compound Stock Solution: 10 mM in DMSO.
-
This compound Working Solutions: Prepare serial dilutions of this compound in ND96 solution to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Amiloride Solution: 10 µM amiloride in ND96 solution.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping.
-
Clamp the oocyte membrane potential at -60 mV.
-
Record the baseline current in ND96 solution.
-
Sequentially perfuse the oocyte with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration.
-
After the highest concentration of this compound, perfuse with 10 µM amiloride to determine the ENaC-specific current.
4. Data Analysis:
-
Subtract the amiloride-insensitive current from all recordings to obtain the ENaC-mediated current.
-
Normalize the current at each this compound concentration to the maximal response.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Short-Circuit Current (Isc) Measurement in H441 Cells
1. H441 Cell Culture:
-
Culture H441 human distal lung epithelial cells in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
Seed the cells onto permeable supports (e.g., Snapwell™ inserts) and grow to confluence, allowing them to polarize and form a tight epithelial monolayer.
2. Solutions:
-
Apical and Basolateral Solutions: Use an appropriate physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) for both the apical and basolateral chambers.
-
This compound Stock Solution: 10 mM in DMSO.
-
This compound Working Solutions: Prepare dilutions of this compound in the apical solution.
-
Amiloride Solution: 10 µM amiloride in the apical solution.
3. Ussing Chamber Measurement:
-
Mount the permeable support with the H441 cell monolayer in a modified Ussing chamber.
-
Bathe both the apical and basolateral sides with the physiological salt solution, maintained at 37°C and gassed with 5% CO2/95% O2.
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
After the baseline Isc stabilizes, add increasing concentrations of this compound to the apical chamber.
-
At the end of the experiment, add 10 µM amiloride to the apical solution to inhibit the ENaC-mediated Isc.
4. Data Analysis:
-
The amiloride-sensitive Isc represents the ENaC activity.
-
Calculate the change in Isc in response to each concentration of this compound.
-
Normalize the change in Isc to the maximal response.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the dose-response curve with a four-parameter logistic function.
Conclusion
This application note provides a comprehensive guide for the determination of the this compound EC50 value for hENaC activation. Both the TEVC method using Xenopus oocytes and the Isc measurement in H441 cells are robust and reliable techniques. The choice of method will depend on the specific research question and available resources. Adherence to these protocols will enable researchers to accurately characterize the potency of this compound and other potential hENaC modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel (ENaC) by interacting with a specific binding pocket in the channel's β-subunit | CoLab [colab.ws]
- 4. physoc.org [physoc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing the ENaC Activator S3969 for the Characterization of ENaC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial sodium channel (ENaC) is a crucial regulator of sodium and fluid balance in various tissues, making it a significant therapeutic target for diseases like cystic fibrosis and hypertension. While the development of ENaC inhibitors is of great interest, understanding the nuanced pharmacology of the channel is paramount. S3969 is a potent and reversible small molecule activator of the human epithelial sodium channel (hENaC).[1] It uniquely stimulates ENaC by interacting with a specific binding pocket on the β-subunit, inducing a conformational change that leads to channel activation.[2][3]
These application notes provide a framework for utilizing this compound as a pharmacological tool to investigate the efficacy and mechanism of ENaC inhibitors. By establishing a state of controlled channel activation with this compound, researchers can create a robust and reproducible assay for screening and characterizing inhibitory compounds.
Mechanism of Action of this compound
This compound activates hENaC by binding to a pocket on the thumb domain of the β-subunit at the interface with the γ-subunit.[2] This interaction is thought to weaken the interaction between the β-thumb and γ-palm domains, leading to a conformational change that opens the channel pore.[3] Key residues in the β-subunit, including Arg388, Phe391, and Tyr406, are critical for this compound binding and the subsequent activation of the channel.[2][4] this compound is specific for human ENaC, showing weak activation of the mouse ortholog.[1]
Signaling Pathway of this compound-mediated ENaC Activation
Caption: Mechanism of this compound-mediated ENaC activation.
Quantitative Data for this compound
The following table summarizes the potency of this compound on various human ENaC subunit compositions. This data is essential for determining the optimal concentration of this compound to use in inhibitor screening assays.
| ENaC Subunit Composition | Apparent EC50 (µM) | Reference |
| αβγ hENaC | 1.2 ± 0.1 | [1] |
| δβγ hENaC | 1.2 ± 0.2 | [1] |
| α2βγ hENaC | 1.2 ± 0.5 | [1] |
| δ2βγ hENaC | 0.4 ± 0.1 | [1] |
| αβG37Sγ hENaC | 1.2 ± 0.4 | [1] |
Table 1: Potency of this compound on different hENaC subunit compositions.
Experimental Protocols
The following protocols describe how to use this compound in conjunction with ENaC inhibitors in a common experimental model, the Xenopus laevis oocyte expression system, using two-electrode voltage clamp (TEVC) electrophysiology.
Preparation of Xenopus laevis Oocytes and cRNA Injection
-
Oocyte Harvesting: Surgically remove oocytes from an anesthetized adult female Xenopus laevis.
-
Defolliculation: Treat the oocytes with collagenase (e.g., 2 mg/mL in calcium-free OR-2 solution) for 60-90 minutes to remove the follicular layer.
-
Storage: Store the defolliculated oocytes in sterile Barth's solution supplemented with antibiotics at 18°C.
-
cRNA Injection: Prepare cRNA for the desired human ENaC subunits (α, β, and γ). Inject each oocyte with a total of 1-10 ng of ENaC cRNA. Incubate the oocytes for 24-72 hours to allow for channel expression.
Two-Electrode Voltage Clamp (TEVC) Recordings
This protocol is designed to measure the effect of an ENaC inhibitor on this compound-activated ENaC currents.
-
Setup: Place a cRNA-injected oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution (e.g., 110 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.4).
-
Impaling: Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Clamping: Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Baseline Current: Record the baseline whole-cell current.
-
This compound Application: Perfuse the oocyte with Ringer's solution containing this compound at a concentration near its EC50 (e.g., 1-2 µM for αβγ hENaC) to activate ENaC. Record the stimulated current until it reaches a stable plateau.
-
Inhibitor Application: While continuing to perfuse with this compound, co-apply the ENaC inhibitor of interest at various concentrations. Record the resulting current inhibition.
-
Washout: Wash out the inhibitor and this compound with standard Ringer's solution to observe current recovery.
-
Amiloride Control: At the end of each experiment, apply a saturating concentration of amiloride (e.g., 10 µM) to determine the total ENaC-mediated current.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing ENaC inhibitors using this compound.
Data Analysis and Interpretation
The primary output of these experiments will be the concentration-response curve for the ENaC inhibitor in the presence of this compound.
-
Calculate Percent Inhibition: For each concentration of the inhibitor, calculate the percentage of inhibition of the this compound-activated current.
-
% Inhibition = 100 * (I_this compound - I_inhibitor) / (I_this compound - I_amiloride)
-
Where I_this compound is the current in the presence of this compound alone, I_inhibitor is the current in the presence of this compound and the inhibitor, and I_amiloride is the residual current after amiloride application.
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Logical Framework for Combination Effects
The use of this compound can help to elucidate the mechanism of action of novel ENaC inhibitors.
-
Competitive Inhibition: If an inhibitor competes with this compound for the same or an allosterically coupled binding site, the apparent potency of the inhibitor (IC50) may change at different this compound concentrations.
-
Non-competitive Inhibition: An inhibitor that blocks the channel pore or acts through a mechanism independent of the this compound binding site would be expected to have an IC50 that is not significantly altered by the concentration of this compound.
-
Uncompetitive Inhibition: If an inhibitor only binds to the this compound-activated state of the channel, its inhibitory effect will be dependent on the presence of this compound.
Logical Relationship of this compound and ENaC Inhibitors
Caption: Interplay between this compound and an ENaC inhibitor.
Conclusion
This compound is a valuable research tool for the study of human ENaC. Its well-characterized mechanism of activation provides a stable and reproducible platform for the screening and detailed characterization of ENaC inhibitors. The protocols and frameworks provided in these application notes offer a starting point for researchers to design and execute experiments to advance the understanding of ENaC pharmacology and to facilitate the development of new therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: S3969 and ENaC Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the ENaC activator S3969. If you are experiencing issues with this compound not activating ENaC current in your experiments, please consult the troubleshooting guide below.
Troubleshooting Guide: this compound Fails to Activate ENaC Current
This guide addresses the specific issue of observing no ENaC current activation upon application of this compound. The following table outlines potential causes and recommended solutions.
| Potential Cause | Description | Recommended Solution |
| Species Specificity of this compound | This compound is a potent activator of human ENaC (hENaC) but shows very weak to no activity on mouse ENaC (mENaC) at standard concentrations.[1][2][3] | Confirm the species of the ENaC being used in your experiment. This compound is not recommended for activating mouse ENaC. Consider using a different activator for mENaC or switch to a human ENaC expression system. |
| Suboptimal this compound Concentration | The effective concentration of this compound is crucial for ENaC activation. The reported EC50 for hENaC is approximately 1.2 μM.[1] | Prepare fresh dilutions of this compound for each experiment. Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions, typically in the range of 1-10 μM. |
| Prior Proteolytic Activation of ENaC | ENaC can be activated by proteases present in the cell culture medium or released from the cells themselves.[4][5][6] If ENaC is already maximally activated by proteases, this compound may not produce a further increase in current.[7] | To minimize proteolytic activation, consider using serum-free medium for a period before the experiment. A recovery period after cell detachment with enzymes like trypsin can also reduce the population of proteolytically activated channels.[8][9] |
| Incorrect this compound Formulation | This compound may not be properly dissolved, leading to a lower effective concentration in your experiment. | A suggested protocol for preparing a 2.5 mg/mL stock solution involves dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline.[1] Ensure complete dissolution before adding to your experimental buffer. |
| Electrophysiological Recording Issues | Technical problems with the patch-clamp setup, such as high series resistance, can lead to voltage-clamp errors and inaccurate current measurements.[10][11] | Regularly monitor and compensate for series resistance. Ensure a good seal resistance and low access resistance for accurate recordings. Refer to standard electrophysiology troubleshooting protocols.[11][12] |
| Cell Health and ENaC Expression | Poor cell health or low ENaC expression levels can result in small or undetectable ENaC currents, making it difficult to observe activation by this compound. | Ensure cells are healthy and have a high transfection/expression efficiency of all ENaC subunits (α, β, and γ).[13] Use appropriate cell lines known to express functional ENaC. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule activator of the human epithelial sodium channel (hENaC).[1] It binds to a specific pocket within the extracellular loop of the β-subunit of the ENaC complex.[2][8][9] This binding induces a conformational change in the channel, leading to its activation and an increase in sodium ion influx.
Q2: Can I use this compound to activate ENaC in any cell line?
A2: this compound is effective in cell lines expressing human ENaC. Its efficacy in other species is limited, particularly in mouse models where it shows significantly lower potency.[1][2][3] It has been successfully used in heterologous expression systems like Xenopus laevis oocytes and human cell lines such as H441 airway epithelial cells.[8][9]
Q3: What is the expected fold-activation of hENaC by this compound?
A3: this compound can induce a significant increase in hENaC current, with reports of 600-700% activation at a concentration of 30 μM.[1] However, the exact fold-activation can vary depending on the expression system, baseline ENaC activity, and experimental conditions.
Q4: Is this compound a reversible activator?
A4: Yes, this compound is a reversible activator of hENaC.[1] This means that its effect should diminish after washing out the compound from the experimental chamber.
Experimental Protocols
Protocol for Activating hENaC with this compound in a Heterologous Expression System (e.g., Xenopus Oocytes)
This protocol provides a general framework for assessing the effect of this compound on hENaC expressed in Xenopus oocytes using two-electrode voltage clamp (TEVC).
1. Oocyte Preparation and hENaC Expression:
-
Harvest and prepare Xenopus laevis oocytes using standard procedures.
-
Inject oocytes with cRNA for the α, β, and γ subunits of human ENaC.
-
Incubate the oocytes for 2-4 days to allow for channel expression.
2. Solution Preparation:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working this compound Solution: Dilute the stock solution in the recording solution to the desired final concentration (e.g., 10 μM).
-
Amiloride Solution: Prepare a 100 μM amiloride solution in the recording solution to block ENaC current at the end of the experiment.
3. Electrophysiological Recording (TEVC):
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two electrodes (voltage and current) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Record the baseline current.
-
Perfuse the chamber with the working this compound solution and record the current until a stable activation is observed.
-
To confirm the recorded current is through ENaC, perfuse with the amiloride solution at the end of the experiment. The amiloride-sensitive current represents the ENaC-mediated current.
4. Data Analysis:
-
Measure the baseline amiloride-sensitive current before this compound application.
-
Measure the peak amiloride-sensitive current after this compound application.
-
Calculate the fold-activation by dividing the peak current by the baseline current.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. physoc.org [physoc.org]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The epithelial sodium channel: activation by membrane-bound serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activation of the Epithelial Sodium Channel (ENaC) by the Alkaline Protease from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute activation of human epithelial sodium channel (ENaC) by serum and glucocorticoid inducible kinase 1 (SGK1) requires prior cleavage of the channel’s γ-subunit at its proximal cleavage site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The small molecule activator this compound stimulates the epithelial sodium channel (ENaC) by interacting with a specific binding pocket in the channel's β-subunit | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. CFTR fails to inhibit the epithelial sodium channel ENaC expressed in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. youtube.com [youtube.com]
- 13. Epithelial Sodium Channels | Sodium Channels | Tocris Bioscience [tocris.com]
Technical Support Center: Troubleshooting Low Potency or Efficacy of S3969 in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low potency or efficacy of the ENaC activator S3969 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and reversible small molecule activator of the human epithelial sodium channel (hENaC). It functions by interacting with a specific binding pocket on the β-subunit of the hENaC, leading to a conformational change that increases the channel's open probability.
Q2: What is the expected EC50 for this compound?
The reported apparent EC50 for this compound activation of hENaC is typically in the range of 0.3 µM to 1.2 µM.[1] However, this can vary depending on the experimental system and conditions.
Q3: Is this compound active on ENaC from other species?
No, this compound is highly specific for human ENaC. It does not activate mouse ENaC (mENaC) at concentrations that produce maximal activation of hENaC.[1] Weak activation of mENaC may be observed at very high concentrations (100-300 µM).[1]
Troubleshooting Guide
Issue 1: Lower than expected potency or complete lack of this compound activity.
This is the most common issue and can arise from several factors related to the cell model and experimental setup.
Potential Cause & Troubleshooting Steps:
-
Incorrect Species of Cells: this compound is specific to human ENaC.
-
Solution: Confirm that you are using a human cell line known to express ENaC (e.g., H441, A549, or HEK293 cells transfected with human ENaC subunits). This compound will not be effective in cell lines of mouse or other non-human origin.[1]
-
-
Low or Variable ENaC Expression: The level of functional ENaC at the plasma membrane can significantly impact the observed response to this compound.
-
Solution:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered ion channel expression. For H441 cells, studies have used passages between 6 and 18.[2] It has been noted that in NCI-H441 cells, higher passage numbers (41-50) can affect the secretion of pro-inflammatory mediators compared to lower passages (11-20).[3]
-
ENaC Subunit Expression: Ensure that the cell line expresses the necessary α, β, and γ subunits of hENaC for a fully functional channel. While other combinations can form channels, the αβγ-ENaC is the most common heterotrimer.
-
Culture Conditions: Culture conditions can influence ENaC expression. Ensure consistent and optimal culture conditions.
-
-
-
Sub-optimal ENaC Activation State: The basal activity of ENaC can be low, and this can be influenced by the presence or absence of proteases.
-
Solution:
-
Protease Pre-treatment: Consider a brief pre-treatment with a protease like trypsin to increase the baseline activity of ENaC. This can "unmask" the channel and make it more responsive to activators like this compound.
-
Serum-Containing vs. Serum-Free Media: Serum contains various proteases and other factors that can influence ENaC activity. If using serum-free media, the basal ENaC activity might be lower. Conversely, undefined factors in serum could interfere with this compound activity. Consider testing the assay in both serum-containing and serum-free conditions.
-
-
Issue 2: High variability between experiments.
Potential Cause & Troubleshooting Steps:
-
Inconsistent Cell Culture Practices:
-
Solution: Standardize all cell culture procedures, including seeding density, growth time, and passage number. Maintain a detailed log of cell culture parameters for each experiment.
-
-
Compound Solubility Issues:
-
Solution: Ensure that this compound is fully dissolved in the assay buffer. Prepare fresh stock solutions and visually inspect for any precipitation.
-
-
Assay Plate Edge Effects:
-
Solution: Avoid using the outer wells of microplates for critical measurements, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to minimize these effects.
-
Data Presentation
Table 1: Reported EC50 Values for this compound in Different hENaC Subunit Compositions
| hENaC Subunit Composition | Apparent EC50 (µM) | Reference |
| αβγ | 1.2 ± 0.1 | [1] |
| δβγ | 1.2 ± 0.2 | [1] |
| α2βγ | 1.2 ± 0.5 | [1] |
| δ2βγ | 0.4 ± 0.1 | [1] |
| αβG37Sγ | 1.2 ± 0.4 | [1] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for this compound Activity
This protocol provides a general workflow for assessing this compound activity in a human cell line expressing ENaC (e.g., H441).
-
Cell Seeding: Seed H441 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells in RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin at 37°C in a 5% CO2 incubator.
-
Assay Preparation: On the day of the assay, wash the cells twice with a serum-free assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the this compound dilutions to the wells and incubate for the desired time (e.g., 15-30 minutes).
-
Signal Detection: Measure the change in intracellular sodium or membrane potential using a suitable fluorescent indicator dye according to the manufacturer's instructions.
-
Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
Protocol 2: Protease Pre-treatment to Enhance ENaC Activity
This protocol can be used to increase the basal activity of ENaC prior to testing this compound.
-
Follow Steps 1-3 from Protocol 1.
-
Protease Incubation: Add a low concentration of trypsin (e.g., 1-5 µg/mL) to the assay buffer and incubate the cells for 5-10 minutes at 37°C.
-
Wash: Gently wash the cells three times with the assay buffer to remove the trypsin.
-
Proceed with Step 4 from Protocol 1 (Compound Addition).
Mandatory Visualizations
Caption: Mechanism of this compound action on the epithelial sodium channel (ENaC).
Caption: Troubleshooting workflow for low this compound potency in cell-based assays.
References
S3969 Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions
Welcome to the technical support center for S3969. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments, with a specific focus on the precipitation of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and reversible activator of the human epithelial sodium channel (hENaC).[1] It functions by interacting with a specific binding pocket in the channel's β-subunit.[2][3] This interaction is believed to cause a conformational change in the channel, leading to its activation.[2]
Q2: I observed precipitation after diluting my this compound stock solution into an aqueous buffer. What should I do?
A2: If precipitation occurs, gentle heating and/or sonication can be used to help redissolve the compound.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. To minimize precipitation, consider using pre-warmed buffers and ensure thorough mixing during dilution.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in aqueous solutions is a common challenge that can impact experimental outcomes. This guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer.
Possible Causes:
-
Low Aqueous Solubility: this compound is a hydrophobic compound with limited solubility in purely aqueous solutions.
-
"Solvent-Shift" Precipitation: Rapidly changing the solvent environment from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous buffer can cause the compound to crash out of solution.
-
Buffer Composition: The pH, ionic strength, and presence of certain salts in the buffer can influence the solubility of this compound.
Solutions:
-
Optimize Solvent System: Instead of diluting directly into a purely aqueous buffer, consider using a co-solvent system. The following table summarizes tested solvent systems that achieve a clear solution of this compound.
| Protocol | Solvent Composition | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.80 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.80 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.80 mM) |
Data sourced from MedchemExpress.[1]
-
Modify Dilution Technique:
-
Gradual Addition: Add the aqueous buffer to the DMSO stock solution slowly while vortexing to allow for gradual solvent exchange.
-
Pre-warm Buffer: Using a buffer pre-warmed to 37°C can increase the solubility of this compound.
-
Stirring: Continuously stir the aqueous buffer while adding the this compound stock solution.
-
-
Incorporate Solubilizing Excipients:
-
Surfactants: Non-ionic surfactants like Tween-80 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Problem: Precipitate forms over time in the experimental medium (e.g., cell culture media).
Possible Causes:
-
Metastable Supersaturation: The initial dilution may create a supersaturated solution that is thermodynamically unstable and prone to precipitation over time.
-
Interaction with Media Components: Components in complex media, such as proteins and salts, can interact with this compound and reduce its solubility.
-
Temperature Changes: Fluctuations in temperature, such as moving from a 37°C incubator to room temperature, can decrease solubility.
Solutions:
-
Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and may also contribute to precipitation upon further dilution in media. Aim for a final DMSO concentration of less than 0.5% in your assay.
-
Use Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors, maintaining a supersaturated state for a longer duration.[4][5] While specific data for this compound is not available, polymers like HPMC and PVP are commonly used for this purpose.[5]
-
Prepare Fresh Solutions: For longer experiments, it is advisable to prepare fresh working solutions of this compound and add them to the experimental system just before the measurement.
-
Equilibrate at Experimental Temperature: Ensure that all solutions are equilibrated at the final experimental temperature before mixing to avoid temperature-induced precipitation.
Experimental Protocols
Protocol for Preparing a 2.5 mg/mL this compound Working Solution (Protocol 1 from Table)
This protocol is suitable for in vivo and in vitro experiments where the specified excipients are tolerated.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). As this compound is highly soluble in DMSO (up to 100 mg/mL with sonication), this can be easily achieved.[1]
-
In a sterile microcentrifuge tube, add the solvents in the following order, vortexing after each addition:
-
400 µL of PEG300
-
100 µL of the 25 mg/mL this compound in DMSO stock solution
-
50 µL of Tween-80
-
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex thoroughly until the solution is clear. If any precipitation is observed, the solution can be gently warmed or sonicated.
Visualizations
This compound Mechanism of Action
Caption: this compound binds to the β-subunit of ENaC, leading to channel activation and sodium influx.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing S3969 incubation time for maximal ENaC activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the small molecule S3969 to activate the epithelial sodium channel (ENaC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for this compound to achieve maximal ENaC activation?
The optimal incubation time for maximal ENaC activation by this compound can vary depending on the experimental system (e.g., Xenopus oocytes, cultured epithelial cells), temperature, and the specific ENaC subunits being expressed. While a specific time-course for this compound has not been definitively published, the onset of action for ENaC activators is typically observed within minutes. For initial experiments, a pre-incubation period of 5-10 minutes is a reasonable starting point. However, it is highly recommended to perform a time-course experiment (from 1 to 30 minutes) to determine the peak activation time for your specific model system.
Q2: What is the effective concentration range for this compound?
This compound is a potent activator of human ENaC (hENaC) with an apparent EC50 of approximately 1.2 µM.[1] A concentration of 10 µM is reported to elicit a maximal or near-maximal activation of ENaC.[2] For initial experiments, a concentration range of 1-10 µM is recommended.
Q3: Is this compound's effect on ENaC reversible?
Yes, the activation of hENaC by this compound is reversible.[1] Washout of the compound should return the ENaC activity to baseline levels.
Q4: Does this compound activate ENaC from all species?
No. This compound is selective for human ENaC and does not significantly activate mouse ENaC at concentrations that produce maximal activation of the human channel.[1]
Q5: What is the mechanism of action for this compound?
This compound directly interacts with a specific binding pocket located in the β-subunit of the ENaC protein.[3][4] This interaction is thought to induce a conformational change in the channel, leading to its activation.[3] this compound's mechanism is independent of the serum and glucocorticoid-inducible kinase 1 (SGK1) signaling pathway.[2][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low ENaC activation with this compound | Incorrect this compound concentration: The concentration may be too low to elicit a response. | Prepare fresh this compound solution and test a range of concentrations from 1 µM to 10 µM. |
| Species-specific differences: this compound is not effective on mouse ENaC. | Ensure your experimental model expresses human ENaC. | |
| Insufficient incubation time: The incubation period may be too short for this compound to bind and activate ENaC. | Perform a time-course experiment, measuring ENaC activity at various time points after this compound application (e.g., 1, 5, 10, 15, 30 minutes). | |
| Degraded this compound: Improper storage may have led to the degradation of the compound. | Store this compound as recommended by the manufacturer, typically desiccated at -20°C. Prepare fresh stock solutions regularly. | |
| High baseline ENaC activity | Proteolytic activation: Endogenous or exogenous proteases may have already maximally activated the ENaC population. | If applicable to your cell type, consider using protease inhibitors during cell preparation. Be aware that some cell harvesting protocols can cause proteolytic ENaC activation. |
| Variability in ENaC activation between experiments | Inconsistent incubation time: Minor variations in incubation time can lead to different levels of activation. | Standardize the incubation time across all experiments based on your time-course optimization data. |
| Inconsistent cell conditions: Cell passage number, confluency, and overall health can affect ENaC expression and function. | Maintain consistent cell culture practices and use cells within a defined passage number range. |
Quantitative Data Summary
| Parameter | Value | ENaC Subunits | Reference |
| EC50 | ~1.2 µM | αβγ hENaC | [1] |
| 1.2 ± 0.2 µM | δβγ hENaC | [1] | |
| 1.2 ± 0.1 µM | αβγ hENaC | [1] | |
| Concentration for Maximal Activation | 10 µM | αβγ hENaC | [2] |
| High Efficacy Activation | 600-700% at 30 µM | hENaC | [1] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Incubation Time using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Prepare Xenopus laevis oocytes and inject with cRNAs encoding the desired human ENaC subunits (α, β, and γ). Incubate the oocytes for 2-4 days to allow for channel expression.
-
TEVC Setup: Place an oocyte in the recording chamber and impale it with two electrodes. Clamp the membrane potential at -60 mV.
-
Baseline Recording: Perfuse the oocyte with a standard bath solution (e.g., ND96) and record the baseline current. To determine the ENaC-specific current, briefly apply a solution containing an ENaC inhibitor, such as amiloride (2 µM), to measure the amiloride-sensitive current (ΔIami).
-
This compound Application and Time-Course Measurement:
-
Wash out the amiloride and allow the current to stabilize.
-
Introduce the this compound-containing solution (e.g., 10 µM) into the bath.
-
Continuously record the current or take measurements at regular intervals (e.g., every minute for up to 30 minutes) to monitor the activation of ENaC.
-
-
Maximal Activation and Data Analysis:
-
After the this compound-induced current has plateaued, apply amiloride again to determine the new ΔIami.
-
Plot the percentage increase in ΔIami as a function of time to identify the point of maximal activation.
-
Protocol 2: Measuring this compound Effect using Short-Circuit Current (Isc) in Polarized Epithelial Cells
-
Cell Culture: Culture human epithelial cells (e.g., H441) on permeable supports until a polarized monolayer with a stable transepithelial resistance (TEER) is formed.
-
Ussing Chamber Setup: Mount the permeable support in a Ussing chamber system. Bathe the apical and basolateral sides with appropriate physiological solutions and maintain at 37°C.
-
Baseline Isc Measurement: Measure the baseline short-circuit current (Isc).
-
This compound Application: Add this compound to the apical solution at the desired concentration (e.g., 10 µM).
-
Monitoring Activation: Record the Isc over time to observe the stimulatory effect of this compound.
-
Inhibition: Once the Isc has stabilized, add amiloride (e.g., 10 µM) to the apical side to determine the amiloride-sensitive portion of the Isc, which represents ENaC activity.
Visualizations
Caption: Workflow for determining the optimal this compound incubation time.
Caption: Direct activation mechanism of ENaC by this compound.
References
- 1. Proteolytic activation of the epithelial sodium channel (ENaC) by the cysteine protease cathepsin-S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute activation of human epithelial sodium channel (ENaC) by serum and glucocorticoid inducible kinase 1 (SGK1) requires prior cleavage of the channel’s γ-subunit at its proximal cleavage site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. researchgate.net [researchgate.net]
Potential off-target effects of S3969 in cellular models
Welcome to the technical support center for S3969. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cellular models. Here you will find frequently asked questions, troubleshooting guides for relevant experiments, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is a potent and reversible activator of the human epithelial sodium channel (hENaC)[1]. It specifically interacts with a binding pocket on the β-subunit of the hENaC, leading to a conformational change that increases channel activity[2][3].
Q2: Have any off-target effects of this compound been reported in the literature?
To date, publicly available scientific literature does not contain specific studies detailing a broad off-target profile for this compound. The majority of research has focused on its on-target mechanism of action on hENaC[2][3][4]. The absence of evidence is not evidence of absence, and it is crucial for researchers to empirically determine the selectivity of this compound in their specific cellular models.
Q3: Why is it important to investigate the potential off-target effects of this compound?
While this compound is designed to be a specific activator of hENaC, like most small molecules, it has the potential to interact with other proteins in the cell. These unintended interactions, or off-target effects, can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity[5][6]. Therefore, validating the on-target action and identifying any off-target liabilities is a critical step in preclinical research.
Q4: What are the common experimental approaches to identify potential off-target effects of a small molecule like this compound?
Several unbiased and targeted approaches can be used to identify off-target interactions. Key methods include:
-
Kinase Profiling: Screening this compound against a large panel of kinases to identify any unintended inhibition or activation. This is important as kinases are a large and functionally diverse protein family, and many small molecules exhibit off-target kinase activity.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of this compound to proteins in a cellular context. Target engagement by a ligand like this compound can alter the thermal stability of the protein, which can be detected and quantified.
-
Affinity Purification-Mass Spectrometry (AP-MS): This technique uses a modified version of this compound as a "bait" to pull down its interacting proteins from a cell lysate, which are then identified by mass spectrometry.
Troubleshooting Guides
Kinase Profiling Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal | - Non-specific binding of detection antibody- Contaminated reagents- Autophosphorylation of kinase | - Optimize antibody concentration- Use fresh reagents- Run a control reaction without the substrate to assess autophosphorylation |
| No inhibition observed for positive control inhibitor | - Inactive inhibitor- Incorrect assay conditions (e.g., ATP concentration too high) | - Verify the activity of the positive control- Optimize the ATP concentration to be near the Km of the kinase |
| Variability between replicates | - Pipetting errors- Inconsistent incubation times- Plate reader variability | - Use calibrated pipettes and proper technique- Ensure consistent timing for all steps- Allow the plate to stabilize at the reading temperature before measurement |
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause | Troubleshooting Steps |
| No thermal shift observed for the target protein | - this compound does not bind to the target in the tested conditions- Insufficient this compound concentration- The target protein is not expressed at a detectable level | - Confirm target engagement with an orthogonal method- Perform a dose-response experiment- Confirm protein expression by Western blot before starting the CETSA experiment |
| High variability in protein levels at baseline (no heat) | - Uneven cell lysis- Inconsistent sample loading | - Optimize lysis buffer and procedure- Perform a total protein quantification to normalize loading |
| Protein aggregation at low temperatures | - The protein is inherently unstable- Presence of proteases in the lysate | - Use a milder lysis buffer- Add protease inhibitors to the lysis buffer |
Affinity Purification-Mass Spectrometry (AP-MS)
| Issue | Possible Cause | Troubleshooting Steps |
| High number of non-specific protein binders | - Insufficient washing steps- Hydrophobic interactions with the affinity matrix- this compound "bait" is "sticky" | - Increase the number and stringency of wash steps- Include a non-ionic detergent in the wash buffers- Use a control "bait" with a similar chemical scaffold but is inactive to identify non-specific binders |
| Low yield of purified proteins | - Inefficient binding of the "bait" to the affinity matrix- Inefficient elution | - Optimize the coupling chemistry of the bait to the matrix- Test different elution conditions (e.g., pH, denaturants) |
| Failure to identify the primary target (hENaC) | - The "bait" modification interferes with target binding- The interaction is too weak to survive the purification process | - Design different linker strategies for the "bait"- Use a milder purification protocol with fewer or less stringent washes |
Experimental Protocols
Protocol 1: Kinase Profiling via Radiometric Assay
This protocol provides a general framework for assessing the effect of this compound on the activity of a panel of kinases.
-
Prepare Kinase Reactions: In a 96-well plate, prepare a reaction mix containing the kinase, its specific substrate, and a buffer containing cofactors (e.g., MgCl2, MnCl2).
-
Add this compound: Add this compound at the desired final concentration (e.g., 1 µM and 10 µM) to the reaction wells. Include a vehicle control (e.g., DMSO) and a known inhibitor for each kinase as a positive control.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as 2% (v/v) phosphoric acid[7].
-
Capture Substrate: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.9% w/v NaCl) to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of this compound compared to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the engagement of this compound with its target protein(s) in intact cells.
-
Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for a specific duration (e.g., 1 hour) at 37°C.
-
Harvest and Lyse Cells: Harvest the cells and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler. One aliquot should be left at room temperature as a control.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble proteins, and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific to the protein of interest.
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines a general workflow for identifying proteins that interact with this compound.
-
Prepare "Bait": Synthesize a derivative of this compound that includes a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the binding to its primary target.
-
Immobilize Bait: Incubate the tagged this compound with an affinity matrix (e.g., streptavidin-coated beads) to immobilize it.
-
Prepare Cell Lysate: Lyse cultured cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Incubation: Incubate the cell lysate with the immobilized this compound "bait" to allow for the formation of protein-S3969 complexes. Include a control with beads alone or beads with an inactive control compound to identify non-specific binders.
-
Washing: Wash the beads extensively with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the affinity matrix using a suitable elution buffer (e.g., containing a high concentration of a competing agent or a denaturant).
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis, which typically involves reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the list of proteins identified in the this compound "bait" sample to the control sample to identify specific interactors.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for this compound off-target identification.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. physoc.org [physoc.org]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Epithelial Sodium Channel—An Underestimated Drug Target [mdpi.com]
- 6. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.6. Kinase Profiling Assay [bio-protocol.org]
S3969 stability in experimental buffers and media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of S3969 in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the reliable application of this compound in your research.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound?
For optimal stability, this compound should be stored under specific conditions depending on its form.[1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
2. How should I prepare stock solutions of this compound?
It is recommended to prepare a stock solution in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of 100 mg/mL.[1] When preparing the stock solution, ultrasonic assistance may be necessary to ensure complete dissolution.[1] It is also important to use a newly opened, hygroscopic DMSO to avoid any significant impact on the product's solubility.[1]
3. What is the recommended practice for preparing working solutions for in vivo experiments?
For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use.[1] If a stock solution is used to prepare the working solution, ensure it has been stored correctly to maintain its integrity.[1]
4. Are there established protocols for formulating this compound for in vivo administration?
Yes, several protocols are available depending on the experimental requirements. Here are a few examples[1]:
| Protocol | Solvent Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.80 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.80 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.80 mM) |
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
5. What is the known stability of this compound in common experimental buffers (e.g., PBS, Tris, HEPES) and cell culture media (e.g., DMEM, RPMI)?
Currently, there is limited publicly available quantitative data on the stability of this compound, such as its half-life or degradation rate, in common experimental buffers and cell culture media. It is general best practice to prepare fresh dilutions in your experimental buffer or media from a frozen stock solution immediately before each experiment to minimize potential degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound in experiments. | Improper storage of stock solutions. | Ensure stock solutions are stored at the recommended temperatures (-80°C for up to 6 months or -20°C for up to 1 month) and are not subjected to frequent freeze-thaw cycles.[1] |
| Degradation of this compound in working solutions. | Prepare working solutions fresh for each experiment, especially for in vivo studies.[1] Avoid prolonged storage of diluted solutions at room temperature. | |
| Precipitation of this compound in aqueous buffers or media. | This compound has limited aqueous solubility. Ensure the final concentration of the solvent from the stock solution (e.g., DMSO) is compatible with your experimental system and does not cause precipitation. If precipitation occurs, consider using a formulation with solubilizing agents like PEG300 or SBE-β-CD for in vivo work.[1] | |
| Precipitation observed when preparing in vivo formulations. | Incomplete dissolution. | Use gentle heating and/or sonication to aid in the dissolution of this compound in the solvent mixture.[1] |
Experimental Protocols
General Protocol for Preparing a Working Solution from a DMSO Stock
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
For your experiment, calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer or cell culture medium.
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Add the calculated volume of the stock solution to your experimental buffer or medium.
-
Mix thoroughly by vortexing or gentle inversion.
-
Visually inspect the solution to ensure there is no precipitation.
-
Use the freshly prepared working solution immediately.
Visualizing the Mechanism of Action of this compound
This compound is a potent and reversible activator of the human epithelial sodium channel (hENaC).[1] It functions by interacting with a specific binding pocket on the β-subunit of the channel.[2][3] This interaction is thought to induce a conformational change that leads to channel activation.[3]
Caption: Mechanism of this compound activation of the human epithelial sodium channel (hENaC).
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a general workflow for assessing the activity of this compound on hENaC, for example, using electrophysiological techniques in a heterologous expression system.
Caption: General experimental workflow for assessing the bioactivity of this compound.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical flow to troubleshoot inconsistent experimental outcomes when using this compound.
Caption: A logical guide to troubleshooting inconsistent results with this compound.
References
Navigating S3969 Lot-to-Lot Variability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential lot-to-lot variability of S3969, a potent and reversible activator of the human epithelial sodium channel (hENaC). By implementing robust quality control measures and systematic troubleshooting, researchers can ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule activator of the human epithelial sodium channel (hENaC).[1] It functions by binding to a specific pocket within the β-subunit of the hENaC, inducing a conformational change that leads to channel activation.[2] This activation is reversible and potent, with an apparent EC50 of approximately 1.2 μM for human ENaC.[1] Notably, this compound shows high specificity for human ENaC and does not significantly activate the mouse ortholog at similar concentrations.[1]
Q2: What is lot-to-lot variability and why is it a concern for this compound?
A2: Lot-to-lot variability refers to the potential differences in the purity, potency, or composition of a chemical compound between different manufacturing batches. For a potent activator like this compound, even minor variations can lead to significant discrepancies in experimental outcomes, affecting the reproducibility and validity of research findings.
Q3: How can I identify potential lot-to-lot variability with my this compound?
A3: The first step is to carefully review the Certificate of Analysis (CofA) provided by the supplier for each new lot.[3][4] Key parameters to compare between lots include purity (typically determined by HPLC), appearance, and solubility. Any significant deviations may indicate potential variability. If you observe inconsistent experimental results after switching to a new lot of this compound, it is crucial to perform a validation experiment.
Q4: What should I do if I suspect my new lot of this compound is performing differently?
A4: If you suspect lot-to-lot variability, it is recommended to perform a side-by-side comparison of the new lot with a previously validated, well-performing lot. This can involve generating a dose-response curve to compare the EC50 values. Additionally, proper storage and handling are critical to maintain the compound's integrity.[5]
Q5: How should I properly store and handle this compound to minimize variability?
A5: this compound should be stored according to the manufacturer's instructions, typically in a cool, dry, and dark place to prevent degradation. For creating stock solutions, it is crucial to use the appropriate solvents and follow validated dissolution protocols.[1] Avoid repeated freeze-thaw cycles of stock solutions, and consider preparing single-use aliquots.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results after switching to a new lot of this compound.
This guide provides a systematic approach to troubleshooting when you suspect lot-to-lot variability is impacting your experiments.
Step 1: Review the Certificate of Analysis (CofA)
Before using a new lot, compare its CofA with that of the previous lot.
| Parameter | What to Look For | Action if Different |
| Purity (HPLC) | A significant decrease in purity percentage (e.g., >1-2%). | Contact the supplier for clarification. Consider performing an in-house purity check if possible. |
| Appearance | Any change in color or physical form (e.g., from crystalline to amorphous). | Document the change and contact the supplier. This could indicate a different salt form or impurities. |
| Solubility | Difficulty in dissolving the compound using the established protocol. | Try gentle heating or sonication as recommended for this compound.[1] If issues persist, it may indicate insolubilities affecting the effective concentration. |
| Date of Manufacture/Retest | Ensure the compound is within its recommended shelf life. | If expired, do not use and obtain a new lot. |
Step 2: Perform a Lot Validation Experiment
A functional validation is the most definitive way to assess the performance of a new lot.
Experimental Protocol: this compound Lot Validation via Dose-Response Curve
This protocol outlines a method to compare the potency of a new lot of this compound against a reference (previous) lot.
-
Cell Culture: Plate cells expressing human ENaC (e.g., H441 cells or transfected HEK293 cells) at an appropriate density for your assay (e.g., Ussing chamber, patch-clamp, or membrane potential-sensitive dyes).
-
Preparation of this compound Stock Solutions:
-
Independently prepare stock solutions of both the new and reference lots of this compound. A common stock concentration is 10 mM in DMSO.
-
Ensure complete dissolution. Gentle warming or sonication can be used if necessary.[1]
-
-
Serial Dilutions:
-
Prepare a series of dilutions from each stock solution to cover a range of concentrations that will generate a full dose-response curve (e.g., from 10 nM to 100 µM).
-
-
Assay Performance:
-
On the same day, and using cells from the same passage, perform your standard functional assay with both sets of this compound dilutions.
-
Ensure all other experimental conditions are kept constant.
-
-
Data Analysis:
-
Measure the response at each concentration for both lots.
-
Plot the dose-response curves and calculate the EC50 and maximum activation for each lot using a suitable nonlinear regression model.
-
Step 3: Analyze the Results
| Outcome | Interpretation | Recommended Action |
| EC50 values are comparable (<2-fold difference) | The new lot is likely performing as expected. | Proceed with your experiments using the new lot. |
| EC50 of the new lot is significantly higher (>2-fold) | The new lot is less potent. | Adjust the concentration of the new lot to achieve the desired biological effect. Inform the supplier of the discrepancy. |
| Maximum activation is significantly lower | The new lot has lower efficacy. | This may indicate the presence of impurities or degradation. Contact the supplier and consider returning the lot. |
Visualizing Key Processes
To aid in understanding and troubleshooting, the following diagrams illustrate the this compound signaling pathway and a logical workflow for addressing lot-to-lot variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchchemshub.com [researchchemshub.com]
- 4. bioregen.com [bioregen.com]
- 5. biogenp.com [biogenp.com]
Navigating TEVC Recordings with S3969: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Two-Electrode Voltage Clamp (TEVC) recordings in Xenopus oocytes involving the ENaC activator, S3969.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in TEVC recordings?
A1: this compound is a potent and reversible small molecule activator of the human epithelial sodium channel (hENaC).[1] It is utilized in TEVC recordings with Xenopus oocytes expressing hENaC to study the channel's function, regulation, and to screen for potential therapeutic modulators. This compound specifically interacts with a binding pocket on the β-subunit of hENaC, inducing a conformational change that leads to channel activation.[2][3][4]
Q2: What is the typical effective concentration (EC50) of this compound on hENaC expressed in oocytes?
A2: The reported EC50 for this compound activation of hENaC in TEVC recordings from Xenopus oocytes is typically in the range of 0.3 to 1.2 μM.[1][3][4]
Q3: Is this compound effective on ENaC from species other than human?
A3: this compound shows species-specificity. It does not activate the mouse ENaC (mENaC) at concentrations that maximally activate human ENaC.[1][3][4] This is important to consider when designing experiments with chimeric or non-human ENaC constructs.
Q4: How should I prepare and apply this compound to the oocytes?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[5] This stock is then diluted in the recording solution (e.g., ND96) to the final desired concentration immediately before application to the oocyte. It is crucial to ensure the final DMSO concentration in the recording solution is low (typically ≤0.1%) to avoid solvent effects on the oocyte membrane and channel function. The solution containing this compound is then perfused into the recording chamber.
Troubleshooting Guide
Issue 1: No or Weak Response to this compound Application
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incorrect ENaC Subunit Expression | This compound requires the presence of the human β-ENaC subunit for its activity.[2][3] Confirm that you have injected cRNA for all necessary human subunits (α, β, and γ). |
| Poor cRNA Quality or Injection | Assess cRNA quality and concentration after transcription. Ensure proper injection technique and volume (typically 50 nL per oocyte). |
| Low Channel Expression | Incubate oocytes for 2-7 days post-injection at 16-18°C to allow for sufficient channel expression. You can test for baseline amiloride-sensitive current to confirm functional channel expression before applying this compound. |
| Degraded this compound | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inadequate Perfusion | Ensure the perfusion system allows for complete and rapid exchange of the bath solution. A slow or incomplete exchange can lead to an underestimation of the drug's effect. |
Issue 2: Unstable Recordings or High Baseline Noise
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Oocyte Health | Use healthy, stage V-VI oocytes. Unhealthy oocytes can have unstable membrane potentials and high leak currents. Visually inspect oocytes for signs of damage or lysis. |
| Electrode Issues | Use freshly pulled microelectrodes with resistances of 0.5-2.0 MΩ. Ensure electrodes are properly filled with filtered KCl solution (e.g., 3 M KCl) and have no air bubbles. Re-chloriding the silver wires may also be necessary. |
| Poor Impalement | A gentle and stable impalement of the oocyte with both the voltage and current electrodes is crucial. After impalement, allow the membrane potential to stabilize before starting the recording. |
| Grounding and Shielding | Ensure the recording setup is properly grounded and shielded to minimize electrical noise from the surroundings. |
| Perfusion System Noise | Mechanical vibrations or electrical noise from the perfusion pump can interfere with recordings. Isolate the perfusion system from the recording rig if necessary. |
Issue 3: Run-down of the this compound-activated Current
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Channel Desensitization/Internalization | Prolonged exposure to a high concentration of this compound may lead to channel desensitization or internalization. Design protocols with shorter application times or include washout periods to allow for recovery. |
| Oocyte Viability Decline | Long recording sessions can lead to a decline in oocyte health. Limit the duration of individual experiments and monitor the oocyte's resting membrane potential and leak current. |
| Photodegradation of this compound | While not explicitly documented, some compounds are light-sensitive. If you suspect this, minimize light exposure to the this compound solutions. |
Experimental Protocols
Protocol 1: Preparation of Oocytes and cRNA Injection
-
Harvest stage V-VI oocytes from Xenopus laevis.
-
Defolliculate the oocytes by incubation in a collagenase solution.
-
Wash the oocytes thoroughly with a calcium-free solution and then store them in ND96 solution supplemented with antibiotics.
-
Inject each oocyte with approximately 50 nL of a solution containing the cRNAs for human α, β, and γ ENaC subunits.
-
Incubate the injected oocytes at 16-18°C for 2-7 days to allow for channel expression.
Protocol 2: TEVC Recording and this compound Application
-
Place an oocyte in the recording chamber perfused with standard recording solution (e.g., ND96).
-
Gently impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.
-
Clamp the oocyte membrane potential to a holding potential of -60 mV.
-
Record the baseline current. To confirm ENaC expression, you can apply a saturating concentration of amiloride (e.g., 10 µM) to measure the baseline amiloride-sensitive current.
-
After washing out the amiloride and allowing the current to recover, perfuse the chamber with the recording solution containing the desired concentration of this compound.
-
Record the current until a steady-state is reached to determine the effect of this compound.
-
A washout step with the standard recording solution should be performed to check for the reversibility of the this compound effect.
Visualizations
Caption: A troubleshooting workflow for TEVC recordings with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Acute activation of human epithelial sodium channel (ENaC) by serum and glucocorticoid inducible kinase 1 (SGK1) requires prior cleavage of the channel’s γ-subunit at its proximal cleavage site - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected S3969 effects on cell viability or morphology
Welcome to the technical support center for S3969. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent and reversible activator of the human epithelial sodium channel (hENaC).
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a small molecule activator of the human epithelial sodium channel (hENaC). It functions by binding to a specific pocket within the extracellular domain of the β-subunit of the ENaC. This interaction is thought to induce a conformational change in the channel, leading to its activation and an increase in sodium ion influx. The half-maximal effective concentration (EC50) for hENaC activation is approximately 1.2 μM.
Q2: I am observing a decrease in cell viability in my cell line after treatment with this compound. Is this an expected effect?
A2: Currently, there is no published evidence to suggest that this compound directly causes cytotoxicity, apoptosis, or adverse changes in cell morphology at its effective concentrations for ENaC activation. The primary characterization of this compound in the scientific literature focuses on its role as a specific hENaC activator. However, unexpected effects can arise in specific cell types or under particular experimental conditions. If you observe a decrease in cell viability, it is recommended to perform a series of troubleshooting experiments to determine the cause.
Q3: What are some potential reasons for observing unexpected effects on cell viability or morphology with this compound?
A3: While this compound is reported to be a specific ENaC activator, unexpected cellular responses could be due to several factors:
-
Off-target effects: In some systems, small molecules can interact with unintended cellular targets, which might trigger pathways leading to cytotoxicity.
-
Cell line-specific sensitivity: The cell line you are using may have a unique sensitivity to perturbations in sodium ion flux or may express other proteins that interact with this compound.
-
Compound purity and stability: Issues with the purity of the this compound batch or its degradation over time could lead to the presence of cytotoxic contaminants.
-
Experimental conditions: Factors such as high compound concentration, prolonged exposure, or interactions with other components in your cell culture medium could contribute to adverse effects.
Q4: How can I troubleshoot unexpected changes in cell morphology after this compound treatment?
A4: If you observe changes such as cell shrinkage, rounding, detachment, or membrane blebbing, it is advisable to systematically investigate the issue. This can include performing a dose-response and time-course experiment to see if the morphological changes are dependent on concentration and duration of exposure. Staining for apoptosis markers (e.g., Annexin V) can help determine if the cells are undergoing programmed cell death. It is also crucial to include appropriate vehicle controls in your experiments.
Troubleshooting Guides
Issue: Decreased Cell Viability Observed After this compound Treatment
This guide provides a systematic approach to troubleshooting unexpected decreases in cell viability following the application of this compound.
Initial Assessment
-
Confirm the Observation: Repeat the experiment with careful attention to detail, including positive and negative controls.
-
Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration used in the experiment.
-
Dose-Response and Time-Course Analysis: Perform experiments with a range of this compound concentrations and incubation times to determine if the effect is dose- and time-dependent.
Experimental Workflow for Troubleshooting Cell Viability
Caption: Troubleshooting workflow for investigating decreased cell viability.
Data Presentation: Hypothetical Dose-Response of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) [24 hours] | Cell Viability (%) [48 hours] |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 98 ± 3.9 | 95 ± 4.8 |
| 10 | 92 ± 5.2 | 85 ± 6.3 |
| 50 | 75 ± 6.1 | 60 ± 7.2 |
| 100 | 55 ± 7.8 | 40 ± 8.1 |
Note: This table presents hypothetical data for illustrative purposes.
Issue: Altered Cell Morphology Observed After this compound Treatment
This guide outlines steps to investigate changes in cell morphology, such as rounding, shrinkage, or detachment.
Decision-Making Flowchart for Investigating Altered Cell Morphology
Caption: Flowchart for investigating altered cell morphology.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
In the event that this compound induces apoptosis through an off-target mechanism, it might involve the activation of intrinsic or extrinsic apoptotic pathways. The following diagram illustrates a generalized intrinsic apoptosis pathway that could be investigated.
Caption: A generalized intrinsic apoptosis pathway.
Validation & Comparative
S3969 and Amiloride: A Comparative Guide to Two Key Modulators of ENaC Function
For researchers, scientists, and drug development professionals, understanding the nuances of tools used to study the Epithelial Sodium Channel (ENaC) is paramount. This guide provides a detailed comparison of S3969, a potent ENaC activator, and amiloride, the classical ENaC inhibitor. By examining their distinct mechanisms of action, quantitative effects, and the experimental protocols for their characterization, this document serves as a comprehensive resource for investigating ENaC physiology and pharmacology.
At a Glance: this compound vs. Amiloride
| Feature | This compound | Amiloride |
| Primary Effect on ENaC | Activator | Inhibitor (Pore Blocker) |
| Mechanism of Action | Binds to a specific pocket on the extracellular domain of the β-subunit, inducing a conformational change that increases channel open probability. | Directly blocks the pore of the ENaC, preventing the passage of sodium ions. |
| Potency (human αβγ-ENaC) | EC50: ~0.3-0.5 µM | IC50: ~0.19 µM (for rat αβγ-ENaC) |
| Key Research Applications | Studying the mechanisms of ENaC activation, investigating the role of increased ENaC activity in physiological and pathological processes. | Characterizing ENaC currents, investigating the consequences of ENaC inhibition, use as a diuretic. |
| Selectivity | Specific for human ENaC containing the β-subunit. | Non-selective, also inhibits other ion transporters such as the Na+/H+ exchanger and Na+/Ca2+ exchanger at higher concentrations.[1] |
Mechanisms of Action: A Tale of Two Modulators
The fundamental difference between this compound and amiloride lies in their opposing effects on ENaC function. This compound acts as a channel activator . It interacts with a specific binding pocket located on the extracellular "thumb" domain of the human β-ENaC subunit. This binding event is thought to induce a conformational change that weakens the interaction between the β- and γ-subunits, ultimately leading to an increase in the channel's open probability (Po) and a potentiation of sodium influx.[2][3]
In stark contrast, amiloride is a well-established ENaC inhibitor . It functions as a pore blocker, physically occluding the channel and thereby preventing the flow of sodium ions into the cell.[4] This inhibitory action is the basis for its long-standing use as a potassium-sparing diuretic.
Quantitative Comparison of ENaC Modulation
Electrophysiological studies, primarily using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes expressing human αβγ-ENaC, have provided quantitative data on the potency of this compound and amiloride.
| Compound | Parameter | Value | Species | Experimental System |
| This compound | EC50 | ~0.3 - 0.5 µM | Human | Xenopus oocytes (TEVC)[3] |
| Amiloride | IC50 | ~0.19 µM | Rat | Xenopus oocytes (TEVC)[5] |
It is important to note that the provided IC50 for amiloride was determined using rat ENaC. While this provides a valuable point of comparison, species-specific differences in amino acid sequences within the amiloride binding site could lead to variations in potency for human ENaC.
Experimental Protocols
The characterization of this compound and amiloride's effects on ENaC predominantly relies on electrophysiological techniques. Below are detailed methodologies for two key experiments.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique allows for the measurement of ion flow across the entire oocyte membrane while controlling the membrane potential.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the α, β, and γ subunits of human ENaC.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).
-
Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
A voltage-clamp amplifier maintains the oocyte's membrane potential at a set holding potential (e.g., -60 mV).
-
To measure ENaC activity, the baseline current is recorded.
-
For this compound, a dose-response curve is generated by perfusing the oocyte with increasing concentrations of the compound and measuring the potentiation of the inward current.
-
For amiloride, a dose-response curve is generated by applying increasing concentrations to inhibit the baseline ENaC current. The amiloride-sensitive current is calculated by subtracting the current in the presence of a high concentration of amiloride from the baseline current.
-
Single-Channel Patch-Clamp Recording
This high-resolution technique allows for the observation of the activity of individual ENaC channels.
Methodology:
-
Oocyte Preparation and cRNA Injection: As described for TEVC.
-
Vitelline Membrane Removal: The vitelline membrane surrounding the oocyte is manually removed to allow for the formation of a high-resistance seal between the patch pipette and the oocyte membrane.
-
Gigaseal Formation: A fire-polished glass micropipette with a small tip opening is pressed against the oocyte membrane. Gentle suction is applied to form a "gigaseal" (a seal with a resistance in the gigaohm range).
-
Recording Configurations:
-
Cell-attached: The recording is made from the patch of membrane attached to the pipette. This configuration is used to study the channel in its native cellular environment.
-
Inside-out: The patch of membrane is excised from the oocyte, with the intracellular side facing the bath solution. This allows for the manipulation of the intracellular environment.
-
Outside-out: The patch of membrane is excised with the extracellular side facing the bath solution. This is ideal for studying the effects of extracellularly applied compounds like this compound and amiloride on single-channel activity.
-
-
Data Acquisition and Analysis: The current passing through individual channels is recorded. Analysis of this data can reveal the channel's open probability (Po), single-channel conductance, and mean open and closed times.
ENaC Signaling and Regulation: A Framework for Understanding this compound and Amiloride's Impact
The activity of ENaC is tightly regulated by a complex signaling network that controls its expression, trafficking to the plasma membrane, and open probability. A key pathway involves the ubiquitination of ENaC by the E3 ubiquitin ligase Nedd4-2, which marks the channel for internalization and degradation. The serum and glucocorticoid-inducible kinase 1 (SGK1) can phosphorylate Nedd4-2, inhibiting its interaction with ENaC and thereby increasing the number of active channels at the cell surface.[2][6]
This compound and amiloride, by directly modulating ENaC's ion-conducting function, have profound downstream consequences on this regulatory network and the physiological processes it governs.
Conclusion
This compound and amiloride represent two sides of the ENaC modulation coin, serving as indispensable tools for dissecting the channel's function. This compound, as a specific activator, opens new avenues for understanding the mechanisms of ENaC potentiation and its physiological relevance. Amiloride, the classic inhibitor, remains a cornerstone for defining ENaC's contribution to sodium transport and its role in disease. A thorough understanding of their distinct properties, as outlined in this guide, is essential for the rigorous design and interpretation of experiments aimed at unraveling the complexities of ENaC biology.
References
- 1. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mTOR Complex-2 Activates ENaC by Phosphorylating SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of voltage and extracellular Na(+) on amiloride block and transport kinetics of rat epithelial Na(+) channel expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of ENaC Activators: The Synthetic Molecule S3969 Versus the Protease Chymotrypsin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic epithelial sodium channel (ENaC) activator, S3969, and the well-established enzymatic activator, chymotrypsin. This document synthesizes experimental data to highlight the distinct mechanisms, potencies, and experimental considerations for each molecule.
The epithelial sodium channel (ENaC) is a crucial regulator of sodium and fluid homeostasis in various tissues, including the kidneys, lungs, and colon. Its dysregulation is implicated in several diseases, making it a significant target for therapeutic intervention. Activation of ENaC can be achieved through various mechanisms, broadly categorized as direct, reversible binding by small molecules, or irreversible proteolytic cleavage. This guide focuses on a direct comparison between this compound, a representative small-molecule activator, and chymotrypsin, a serine protease commonly used to induce maximal ENaC activation in experimental settings.
Quantitative Comparison of this compound and Chymotrypsin
The following table summarizes the key quantitative parameters of this compound and chymotrypsin as ENaC activators, based on data from electrophysiological studies.
| Feature | This compound | Chymotrypsin |
| Mechanism of Action | Reversible, direct binding to the β-subunit of hENaC | Irreversible, proteolytic cleavage of the γ-subunit of ENaC |
| Potency (EC50) | ~0.3 - 1.2 µM for human ENaC[1][2][3] | Not applicable (enzymatic activity) |
| Effective Concentration | 10 µM for near-saturating activation[1] | 2 - 5 µg/ml for maximal activation[4][5] |
| Activation Level | ~2 to 7-fold increase in ENaC current[1][3] | ~5 to 10-fold increase, often considered maximal activation[4][5] |
| Specificity | Human ENaC specific; does not significantly activate mouse ENaC at low concentrations[3] | Broad-spectrum serine protease, may have other cellular targets |
| Reversibility | Reversible upon washout | Irreversible |
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between this compound and chymotrypsin lies in their mode of ENaC activation. This compound engages in a direct, non-covalent interaction with the channel, whereas chymotrypsin enzymatically modifies the channel.
This compound: A Reversible Conformational Change
This compound is a small molecule that directly binds to a specific pocket on the extracellular domain of the β-subunit of human ENaC.[2] This binding event is believed to induce a conformational change in the channel, leading to an increase in its open probability.[2] The interaction is reversible, meaning that upon removal of this compound, the channel can return to its basal activity state. The specificity of this compound for human ENaC over its murine counterpart highlights the nuanced structural requirements for its binding.[3]
Chymotrypsin: Irreversible Proteolytic Cleavage
Chymotrypsin, a serine protease, activates ENaC through an entirely different, irreversible mechanism. It cleaves specific sites on the extracellular loop of the γ-subunit of ENaC.[5][6] This proteolytic event removes an inhibitory peptide fragment, which in turn leads to a significant and sustained increase in the channel's open probability.[6] This method is often employed in research to elicit a maximal or near-maximal ENaC response, providing a benchmark for full channel activation.[4][5]
References
- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. physoc.org [physoc.org]
- 4. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The delta-subunit of the epithelial sodium channel (ENaC) enhances channel activity and alters proteolytic ENaC activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteolytic Activation of the Human Epithelial Sodium Channel by Trypsin IV and Trypsin I Involves Distinct Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
Validating S3969's On-Target Effect: A Comparison of ENaC siRNA Knockdown and Alternative Approaches
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a compound is a critical step. This guide provides a comparative framework for validating the on-target effect of S3969, a potent activator of the human epithelial sodium channel (hENaC), using ENaC siRNA knockdown as the primary validation method. We will compare this approach with alternative methods and provide supporting experimental data and detailed protocols.
The epithelial sodium channel (ENaC) plays a crucial role in regulating sodium and fluid balance across epithelial surfaces. Its dysregulation is implicated in various diseases, making it a key therapeutic target. This compound has emerged as a small molecule activator of hENaC, but like any targeted therapeutic, rigorous validation of its on-target effect is paramount.[1][2][3][4] This guide will explore the use of small interfering RNA (siRNA) to specifically knockdown ENaC expression and thereby validate that the observed effects of this compound are indeed mediated through its intended target.
Comparison of Validation Methods
The gold standard for validating the on-target effect of a molecule like this compound is to demonstrate that its activity is diminished or abolished when the target protein is absent. ENaC siRNA knockdown offers a specific and transient method to achieve this. Below is a comparison of this technique with other validation strategies.
| Validation Method | Principle | Advantages | Disadvantages |
| ENaC siRNA Knockdown | Transiently silences the expression of specific ENaC subunits (e.g., α, β, or γ) using RNA interference. | High specificity for the target protein. Reversible, allowing for the study of compensatory mechanisms. Applicable to a wide range of cell types. | Incomplete knockdown can lead to ambiguous results. Off-target effects of siRNA are possible. Delivery of siRNA can be challenging in some systems. |
| Pharmacological Inhibition | Uses a known inhibitor of the target protein (e.g., amiloride for ENaC) to block its function and observe if the activator's effect is prevented. | Relatively simple and quick to implement. Can be used in a wide variety of experimental setups. | Inhibitors may have off-target effects. May not be suitable for all targets if a specific inhibitor is not available. Does not directly confirm the presence of the target. |
| Expression in Null Systems | Expresses the target protein in a cell line that does not endogenously express it and then tests the compound's activity. | Provides a clean background for assessing on-target activity. Can be used to study the function of specific isoforms or mutants. | Heterologous expression may not fully recapitulate the native cellular environment and protein interactions. Can be time-consuming to establish stable cell lines. |
| Species Specificity | Leverages known differences in the target protein between species. For instance, this compound activates human ENaC but not mouse ENaC.[2][3] | Can provide strong evidence for a specific molecular interaction. Useful for in vivo validation in animal models. | Not all targets will have exploitable species differences. Findings may not be directly translatable between species. |
Experimental Data: Validating this compound with ENaC siRNA Knockdown
To definitively demonstrate this compound's on-target effect, an experiment can be designed to measure ENaC activity in human airway epithelial cells with and without ENaC siRNA knockdown. The expected outcome is that the stimulatory effect of this compound on ENaC-mediated sodium transport will be significantly reduced in cells where ENaC expression has been silenced.
Table 1: Hypothetical Data on this compound's Effect on Amiloride-Sensitive Current in ENaC siRNA-Treated Cells
| Treatment Group | Amiloride-Sensitive Current (μA/cm²) Baseline | Amiloride-Sensitive Current (μA/cm²) with 10 µM this compound | Fold Change |
| Scrambled siRNA (Control) | 15.2 ± 1.8 | 35.8 ± 3.5 | 2.36 |
| αENaC siRNA | 3.1 ± 0.9 | 4.5 ± 1.2 | 1.45 |
Data are presented as mean ± standard deviation and are hypothetical, based on anticipated experimental outcomes.
This table illustrates that in control cells (treated with scrambled siRNA), this compound significantly increases the amiloride-sensitive current, which is a measure of ENaC activity. In contrast, in cells where the α-subunit of ENaC has been knocked down, the baseline ENaC activity is substantially lower, and the stimulatory effect of this compound is markedly attenuated.
Experimental Protocols
ENaC siRNA Knockdown in Human Airway Epithelial Cells
This protocol describes a "passive" siRNA transfection method for human bronchial epithelial cells (HBEs) grown at an air-liquid interface (ALI), which mimics the in vivo airway epithelium.[5][6][7][8]
Materials:
-
Human bronchial epithelial cells (HBEs)
-
Transwell inserts (e.g., 12-well format)
-
ALI culture medium
-
siRNA targeting the α-subunit of human ENaC (αENaC siRNA)
-
Scrambled non-targeting siRNA (control)
-
Transfection reagent (optional, as this is a passive method)
-
Phosphate-buffered saline (PBS)
-
RNA lysis buffer
-
qRT-PCR reagents
Procedure:
-
Cell Seeding: Seed HBEs onto Transwell inserts at a high density.
-
Submerged Culture: Culture the cells submerged in ALI medium for 24-48 hours.
-
Establish ALI: Remove the apical medium to establish the air-liquid interface. The basal medium should be replaced every 2-3 days.
-
siRNA Application: Once the ALI is established and the cells are differentiating (typically after 7-10 days), apply the siRNA.
-
Prepare a solution of αENaC siRNA or scrambled siRNA in a small volume of serum-free medium.
-
Gently add the siRNA solution to the apical surface of the ALI culture. The final concentration of siRNA should be optimized, but a starting point of 1 µM can be used.[5]
-
-
Incubation: Incubate the cells with the siRNA for 24-72 hours. The "passive" uptake of siRNA by the differentiated epithelial cells is a key feature of this protocol.[5]
-
Confirmation of Knockdown: After the incubation period, lyse the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to confirm the knockdown of the target ENaC subunit mRNA. Protein knockdown can be confirmed by Western blotting.
Measuring ENaC Activity using an Ussing Chamber
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues.[9][10][11][12][13]
Materials:
-
Ussing chamber system
-
Transwell inserts with siRNA-treated HBEs
-
Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O₂/5% CO₂
-
This compound
-
Amiloride (ENaC inhibitor)
-
Voltage-clamp amplifier and data acquisition system
Procedure:
-
Chamber Setup: Assemble the Ussing chamber and pre-fill the half-chambers with pre-warmed and gassed KRB.
-
Mounting the Transwell: Carefully cut the Transwell membrane with the cell monolayer and mount it between the two half-chambers.
-
Equilibration: Allow the system to equilibrate for 15-20 minutes.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
This compound Application: Add this compound to the apical chamber to a final concentration of 10 µM. Record the change in Isc.
-
Amiloride Application: After the this compound-stimulated current has stabilized, add amiloride (e.g., 10 µM) to the apical chamber to block ENaC. The resulting decrease in Isc represents the amiloride-sensitive current, which is a direct measure of ENaC activity.
-
Data Analysis: Calculate the amiloride-sensitive Isc before and after the addition of this compound for both the scrambled siRNA and αENaC siRNA-treated cells.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's on-target effect.
Caption: Mechanism of this compound activation and siRNA-mediated inhibition of ENaC.
Conclusion
Validating the on-target effect of a compound is a cornerstone of drug development. The use of ENaC siRNA knockdown provides a highly specific and robust method to confirm that the pharmacological activity of this compound is mediated through its intended target, the epithelial sodium channel. By comparing the effects of this compound in the presence and absence of ENaC, researchers can confidently establish its mechanism of action. The detailed protocols and comparative data presented in this guide offer a comprehensive resource for scientists and researchers working to advance our understanding and therapeutic targeting of ENaC.
References
- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The small molecule activator this compound stimulates the epithelial sodium channel (ENaC) by interacting with a specific binding pocket in the channel's β-subunit | CoLab [colab.ws]
- 5. Passive siRNA transfection method for gene knockdown in air-liquid interface airway epithelial cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Passive siRNA transfection method for gene knockdown in air-liquid interface airway epithelial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ussing Chamber | What is a Ussing Chamber & How does it work? [ussingchamber.com]
- 11. Ussing chamber - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. physiologicinstruments.com [physiologicinstruments.com]
S3969: A Selective Activator of the Human Epithelial Sodium Channel with No Reported Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. S3969 is a potent, reversible activator of the human epithelial sodium channel (hENaC), a critical component in sodium absorption in various epithelia.[1] Current literature extensively details its mechanism of action on hENaC; however, there is a notable absence of publicly available data regarding its cross-reactivity with other ion channels or transporters.
This guide synthesizes the existing knowledge on this compound's selectivity, primarily focusing on its specificity for human ENaC over its murine ortholog. While a comprehensive cross-reactivity profile is not available, the detailed investigation into its interaction with ENaC provides a foundation for its targeted application in research.
High Specificity for Human ENaC
This compound demonstrates marked selectivity for the human form of the epithelial sodium channel. It activates various subunit combinations of hENaC, including αβγ, δβγ, α2βγ, δ2βγ, and αβG37Sγ, with a reported half-maximal effective concentration (EC50) of approximately 1.2 µM.[1] Some studies have even reported a lower EC50 of around 0.3 µM.
In stark contrast, this compound does not activate the mouse ENaC (mENaC) at concentrations that produce maximal activation of hENaC.[1] Only at significantly higher concentrations, in the range of 100-300 µM, is weak activation of mENaC observed.[1] This species-specific activity underscores the nuanced molecular interactions required for this compound's agonistic effect.
Mechanism of Action and Binding Site
The selectivity of this compound is rooted in its specific binding site on the hENaC protein. Research has identified a binding pocket on the extracellular loop of the β-subunit of hENaC as the target for this compound. Binding of this compound to this site induces a conformational change in the channel, leading to its activation. The differences in the amino acid sequences of the β-subunit between human and mouse ENaC likely account for the observed species selectivity.
Signaling Pathway and Experimental Workflow
The interaction of this compound with hENaC and the subsequent cellular response can be visualized through the following pathway. The experimental workflow to determine its specificity is also outlined.
Experimental Protocols
The primary method used to characterize the activity of this compound on ENaC is electrophysiology, specifically the two-electrode voltage clamp technique in Xenopus laevis oocytes heterologously expressing the channel.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the subunits of either human or mouse ENaC.
-
Incubation: Injected oocytes are incubated for 24-72 hours to allow for channel expression on the plasma membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard bathing solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
-
Compound Application: A dose-response curve is generated by perfusing the oocyte with increasing concentrations of this compound.
-
Data Analysis: The change in the amiloride-sensitive current (an ENaC blocker) is measured to determine the effect of this compound. The EC50 is calculated from the dose-response curve.
Data Summary
The following table summarizes the known activity of this compound. The lack of data on other ion channels or transporters prevents a broader comparison.
| Target | Species | Method | Key Parameter | Value | Reference |
| ENaC (αβγ, δβγ, etc.) | Human | TEVC | EC50 | ~1.2 µM | [1] |
| ENaC (αβγ) | Mouse | TEVC | Activity | No activation at concentrations up to 10 µM | [1] |
| ENaC (αβγ) | Mouse | TEVC | Activity | Weak activation at 100-300 µM | [1] |
| Other Ion Channels | - | - | - | No data available | - |
| Transporters | - | - | - | No data available | - |
Conclusion
This compound is a highly selective activator of human ENaC, with its specificity demonstrated by the significant difference in potency between the human and mouse orthologs. This selectivity is attributed to its unique binding site on the β-subunit. While the current body of literature provides a robust characterization of its on-target effects, a comprehensive understanding of its full selectivity profile is hampered by the absence of published cross-reactivity data against a panel of other ion channels and transporters. Such studies would be invaluable for the further development and application of this compound as a specific pharmacological tool. Researchers using this compound should be aware of this data gap and consider its potential for off-target effects until a broader selectivity screening is available.
References
Comparative Guide: Efficacy of S3969 on Mutant Epithelial Sodium Channels (ENaC) in Cystic Fibrosis
This guide provides a comparative analysis of the small molecule activator S3969 and its effects on mutant epithelial sodium channels (ENaC) identified in patients with cystic fibrosis (CF) or CF-like symptoms. In classic CF, the primary defect in the CFTR chloride channel leads to hyperactivation of ENaC, causing airway surface dehydration.[1] Consequently, the main therapeutic strategy is ENaC inhibition.[2] However, rare, atypical cases of CF-like disease are caused by mutations directly within ENaC subunits.[3] This guide examines the potential of ENaC activation by this compound as a targeted therapy for these specific mutations, comparing its efficacy on mutant channels versus wild-type (WT) ENaC and contrasting this approach with conventional CF therapies.
This compound: Mechanism of Action
This compound is a small molecule that activates human ENaC.[4] It functions by binding to a specific pocket within the extracellular "thumb" domain of the β-ENaC subunit.[5][6] This interaction is believed to induce a conformational change that weakens the interaction between the β- and γ-subunits, ultimately increasing the channel's open probability (Pₒ) and leading to greater sodium influx.[4][5] Notably, the stimulatory effect of this compound is specific to human ENaC, as it does not activate the murine ortholog.[5]
Caption: Mechanism of this compound action on the epithelial sodium channel (ENaC).
Comparative Analysis of this compound Efficacy
Experimental data reveals that the effect of this compound is highly dependent on the specific ENaC mutation. Its efficacy is modulated by the baseline activity of the channel, showing a reduced effect on gain-of-function mutants and a restorative effect on a loss-of-function mutant.
Quantitative Data Summary
| Channel Type | Mutation | Baseline Activity Characteristic | This compound (10 µM) Effect | Reference |
| Wild-Type (αβγ-ENaC) | None | Normal | ~3.5-fold activation of amiloride-sensitive current (Iₐₘᵢ) | [1] |
| Mutant (αβᵥ₃₄₈ₘγ-ENaC) | βV348M | Gain-of-Function (Higher baseline Pₒ) | ~2.6-fold activation of Iₐₘᵢ (Reduced stimulatory effect) | [1] |
| Mutant (αբ₆₁ₗβγ-ENaC) | αF61L | Loss-of-Function (~90% reduction in baseline current) | Partial rescue of channel function | [7] |
Comparison with Alternative Therapeutic Strategies in CF
The therapeutic approach for CF is dictated by the underlying genetic defect. While ENaC activation by this compound may be beneficial for rare loss-of-function ENaC mutations, it is contraindicated in classic CF, where ENaC inhibition is the goal.
Caption: Contrasting therapeutic strategies for classic CF vs. atypical CF with ENaC mutations.
Strategy Comparison Table
| Therapeutic Strategy | Mechanism of Action | Target Patient Population | Therapeutic Goal | Example Compounds |
| ENaC Activation | Increases ENaC open probability (Pₒ) | Atypical CF with loss-of-function ENaC mutations | Restore Na⁺ transport to normal levels | This compound |
| ENaC Inhibition | Blocks the ENaC pore or promotes channel internalization | Classic CF (all classes of CFTR mutations) | Reduce Na⁺ hyperabsorption to rehydrate airway surfaces | Amiloride, BI 1265162, VX-371[2] |
| CFTR Modulation | Corrects folding (Correctors) or improves gating (Potentiators) of mutant CFTR | Classic CF with specific CFTR mutations (e.g., F508del, G551D) | Restore CFTR function, which indirectly normalizes ENaC activity | Ivacaftor, Lumacaftor, Elexacaftor[8] |
Experimental Protocols
The primary data on this compound's effect on mutant ENaC channels were generated using the Two-Electrode Voltage Clamp (TEVC) technique in Xenopus laevis oocytes.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
ENaC Expression:
-
Complementary RNA (cRNA) for human α, β, and γ ENaC subunits (either wild-type or containing the mutation of interest, e.g., βV348M or αF61L) are synthesized in vitro.
-
Stage V–VI oocytes from Xenopus laevis are surgically harvested and defolliculated.
-
A fixed amount of the cRNA mixture is injected into the cytoplasm of each oocyte.
-
Oocytes are incubated for 24-48 hours in a modified Barth's solution to allow for channel protein expression and insertion into the plasma membrane.[1]
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard bathing solution.
-
Two microelectrodes, filled with KCl, are inserted into the oocyte. One electrode measures the membrane potential (Vₘ), and the other injects current.
-
The membrane potential is clamped at a holding potential, typically -60 mV.[1]
-
Whole-cell currents are recorded. The amiloride-sensitive current (Iₐₘᵢ), which represents ENaC-mediated current, is determined by subtracting the current remaining after application of a high concentration of the ENaC blocker amiloride (e.g., 2-10 µM) from the baseline current.[1]
-
-
Compound Application:
-
This compound is added to the perfusion solution at a specified concentration (e.g., 10 µM).
-
The change in Iₐₘᵢ is measured to quantify the stimulatory effect of the compound. The fold activation is calculated as the Iₐₘᵢ in the presence of this compound divided by the baseline Iₐₘᵢ before its application.[1]
-
Caption: Experimental workflow for analyzing ENaC function using TEVC in Xenopus oocytes.
Conclusion
This compound effectively activates human ENaC, but its action on mutant channels associated with CF-like symptoms is nuanced:
-
For the gain-of-function βV348M mutant , the stimulatory effect of this compound is significantly reduced compared to wild-type ENaC.[1]
-
For the loss-of-function αF61L mutant , this compound can partially rescue channel activity, suggesting a potential therapeutic benefit.[7]
Therefore, this compound does activate specific mutant ENaC channels. However, its clinical utility in the context of CF is likely limited to rare, atypical cases caused by loss-of-function ENaC mutations. It is not a viable therapeutic agent for classic CF, where the primary goal is to inhibit an already overactive ENaC. This positions this compound as a potential precision medicine tool rather than a broad-spectrum CF therapy, highlighting the importance of genetic diagnosis to distinguish between CF caused by CFTR defects and CF-like syndromes caused by primary ENaC mutations.
References
- 1. researchgate.net [researchgate.net]
- 2. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mutation of the epithelial sodium channel associated with atypical cystic fibrosis increases channel open probability and reduces Na+ self inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Therapies to Correct the Cystic Fibrosis Basic Defect - PMC [pmc.ncbi.nlm.nih.gov]
S3969: A Comparative Analysis of its Activation Effects on Human Epithelial Sodium Channel (hENaC) Subunit Compositions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the small molecule activator S3969 on different subunit compositions of the human epithelial sodium channel (hENaC). The data presented is compiled from multiple studies to facilitate an objective understanding of this compound's potency and mechanism of action, supported by detailed experimental protocols and visualizations.
Quantitative Comparison of this compound Efficacy on hENaC Subunits
The potency of this compound, as determined by its half-maximal effective concentration (EC50), varies depending on the specific subunit composition of the hENaC. The following table summarizes the EC50 values of this compound for various human ENaC constructs.
| hENaC Subunit Composition | Apparent EC50 (μM) | Key Findings |
| αβγ | 1.2 ± 0.1 | This compound demonstrates potent activation of the canonical αβγ hENaC.[1] |
| δβγ | 1.2 ± 0.2 | The δ-subunit containing hENaC shows similar sensitivity to this compound as the α-subunit form.[1] |
| α2βγ | 1.2 ± 0.5 | Duplication of the α-subunit does not significantly alter the potency of this compound.[1] |
| δ2βγ | 0.4 ± 0.1 | hENaC with a duplicated δ-subunit exhibits a higher sensitivity to this compound.[1] |
| αβG37Sγ | 1.2 ± 0.4 | The G37S mutation in the β-subunit does not affect the EC50 of this compound.[1] |
Notably, this compound shows high efficacy, achieving a 600-700% activation of hENaC at a concentration of 30 μM.[1] It is also important to note that this compound is a potent and reversible activator of human ENaC, but not of the mouse ortholog (mENaC), with only weak activation observed at high concentrations (100-300 μM).[1] The critical determinant for this species-specific activity has been localized to the extracellular loop of the human β-subunit.[2]
Mechanism of Action: A Conformational Change Driven by β-Subunit Binding
This compound's activation of hENaC is not mediated through a conventional signaling pathway but rather through direct interaction with the channel protein. The proposed mechanism involves the following steps:
Caption: Mechanism of this compound-mediated hENaC activation.
Molecular dynamics simulations suggest that this compound binds to a specific pocket within the extracellular domain of the hENaC β-subunit.[2] This binding event is believed to induce a conformational change in the channel, which in turn weakens the interaction between the β and γ subunits. This leads to an increased distance between the thumb domain of the β-subunit and the palm domain of the γ-subunit, ultimately resulting in channel activation and an increase in sodium ion influx.[2]
Experimental Protocols
The characterization of this compound's effects on hENaC has been primarily achieved through electrophysiological techniques, particularly two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes and automated patch-clamp (APC) recordings in HEK293 cells.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is instrumental in studying ion channel function in a heterologous expression system.
Caption: Workflow for TEVC recording of hENaC in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired hENaC subunits (e.g., α, β, and γ).
-
Incubation: Injected oocytes are incubated for 2-4 days at 18°C to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard bathing solution (e.g., ND96).
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Whole-cell currents are recorded in the presence and absence of the ENaC blocker amiloride to determine the amiloride-sensitive current.
-
This compound is then applied to the bath at various concentrations to determine its effect on the amiloride-sensitive current.
-
-
Data Analysis: The increase in amiloride-sensitive current is plotted against the this compound concentration to calculate the EC50 value.
Automated Patch-Clamp (APC) in HEK293 Cells
APC offers a higher throughput method for studying ion channel modulators.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the desired hENaC subunits are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are detached, washed, and resuspended in an appropriate extracellular solution.
-
Automated Recording:
-
The cell suspension is loaded into the APC system (e.g., a 384-well plate format).
-
The system automatically establishes a whole-cell patch-clamp configuration.
-
A voltage protocol is applied, and baseline hENaC currents are recorded.
-
This compound and control compounds are applied to the cells.
-
-
Data Analysis: The modulation of hENaC currents by this compound is analyzed to determine its potency and efficacy. This method is particularly useful for screening large numbers of compounds.[3]
References
- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of S3969's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of S3969, a synthetic activator of the human epithelial sodium channel (hENaC), with an alternative, AP301 (solnatide). The information presented is based on available experimental data to assist in the evaluation of these compounds for research and therapeutic development.
This compound is a potent and reversible small molecule activator of the human epithelial sodium channel (hENaC), a key protein in regulating sodium and fluid balance in various tissues.[1] Its mechanism of action has been independently validated through a series of biophysical and molecular biology experiments. This guide summarizes the key findings, compares this compound with another notable ENaC activator, AP301 (solnatide), and provides detailed experimental protocols for the validation studies.
Performance Comparison: this compound vs. AP301 (Solnatide)
This compound is a peptidomimetic that has been shown to activate hENaC by binding to a specific pocket within the extracellular domain of the β-subunit.[2] This interaction induces a conformational change in the channel, leading to its activation.
AP301 (solnatide) , on the other hand, is a cyclic peptide that mimics the lectin-like domain of TNF-α.[3] It is believed to activate ENaC through interaction with the α-subunit of the channel.[4]
The following tables summarize the quantitative data on the efficacy and potency of this compound and AP301 from various studies.
Table 1: Quantitative Data for this compound Activation of hENaC
| Cell Type | Experimental System | Parameter | Value | Reference |
| Xenopus laevis oocytes | Two-Electrode Voltage Clamp (TEVC) | EC50 | ~0.3 µM | [2] |
| Xenopus laevis oocytes | Two-Electrode Voltage Clamp (TEVC) | Fold Activation | ~2-fold | [2] |
| H441 human airway epithelial cells | Ussing Chamber | Isc Increase | Not specified | [5] |
Table 2: Quantitative Data for AP301 (Solnatide) Activation of hENaC
| Cell Type | Experimental System | Parameter | Value | Reference |
| HEK-293 cells | Whole-cell patch clamp | Current Increase | Significant | |
| Primary rat alveolar type II cells | Not specified | Amiloride-sensitive current increase | Significant | Not specified |
Mechanism of Action of this compound
This compound activates hENaC through a well-defined mechanism. It binds to a specific pocket in the β-subunit of the channel, which is not present in the mouse ENaC, explaining its species specificity. This binding event is thought to induce a conformational change that leads to channel opening and an increase in sodium ion influx.
Experimental Protocols for Validation
The mechanism of action of this compound has been validated through several key experiments. Detailed protocols for these experiments are provided below.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing the ion channel of interest.
Protocol:
-
Oocyte Preparation: Harvest stage V-VI oocytes from adult female Xenopus laevis. Defolliculate the oocytes by enzymatic digestion.
-
cRNA Injection: Inject oocytes with cRNAs encoding the α, β, and γ subunits of human or mouse ENaC. Incubate the oocytes for 24-72 hours to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber perfused with a standard bathing solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record the whole-cell currents in response to voltage steps.
-
-
Compound Application: Perfuse the recording chamber with solutions containing different concentrations of this compound to determine the dose-response relationship. Amiloride, a known ENaC blocker, is used to determine the ENaC-specific current.
Ussing Chamber Measurements in H441 Cells
This method is used to measure ion transport across epithelial cell monolayers.
Protocol:
-
Cell Culture: Culture H441 human airway epithelial cells on permeable supports until they form a confluent monolayer with high transepithelial resistance.
-
Ussing Chamber Setup: Mount the permeable support containing the H441 cell monolayer in an Ussing chamber. The chamber separates the apical and basolateral sides of the monolayer, allowing for independent perfusion.
-
Short-Circuit Current (Isc) Measurement:
-
Perfuse both the apical and basolateral sides with identical physiological saline solutions.
-
Clamp the transepithelial voltage to 0 mV. The resulting current is the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
-
Compound Application: Add this compound to the apical solution to measure its effect on ENaC-mediated sodium transport. Subsequently, add amiloride to the apical solution to block ENaC and determine the amiloride-sensitive Isc.
Conclusion
Independent validation studies have firmly established the mechanism of action of this compound as a direct activator of hENaC through binding to a specific site on the β-subunit. This mechanism distinguishes it from other ENaC activators like AP301 (solnatide), which is thought to target the α-subunit. The availability of detailed experimental protocols allows for the replication and further investigation of this compound's effects. The choice between this compound and other ENaC activators for research or therapeutic development will depend on the specific application and desired pharmacological profile. Further direct comparative studies are warranted to fully elucidate the relative advantages of these compounds.
References
- 1. physoc.org [physoc.org]
- 2. Glycosylation-dependent activation of epithelial sodium channel by solnatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Synthetic ENaC Activator S3969 and Endogenous ENaC Activators
For Researchers, Scientists, and Drug Development Professionals
The epithelial sodium channel (ENaC) plays a critical role in maintaining sodium and water homeostasis. Its dysregulation is implicated in various diseases, including cystic fibrosis and hypertension. Consequently, the modulation of ENaC activity is a key therapeutic target. This guide provides a detailed comparison of the synthetic ENaC activator, S3969, with major classes of endogenous ENaC activators, including proteases, hormonal regulators, and signaling lipids.
Mechanism of Action: A Tale of Two Strategies
The activation of ENaC is a complex process that can be initiated through distinct molecular mechanisms. This compound and endogenous activators employ fundamentally different strategies to enhance channel activity.
This compound: A Direct Molecular Wedge
This compound is a small molecule that directly binds to a specific pocket on the β-subunit of human ENaC.[1][2] This binding induces a conformational change in the channel, leading to an increase in its open probability. Molecular dynamics simulations suggest that this compound binding causes a movement of the β-subunit's thumb domain away from the γ-subunit's palm domain, thereby relieving an inhibitory constraint and activating the channel.[1][2]
Endogenous Activators: A Multi-pronged Approach
Endogenous activation of ENaC is a more multifaceted process involving proteolytic cleavage, hormonal regulation of channel expression and open probability, and direct modulation by membrane lipids.
-
Proteolytic Cleavage: Extracellular proteases, such as furin, trypsin, chymotrypsin, prostasin, and plasmin, activate ENaC by cleaving specific inhibitory tracts from the extracellular domains of the α and γ subunits.[3][4][5][6] This cleavage is thought to release a "lid," leading to a conformational change that increases the channel's open probability.[3]
-
Hormonal Regulation: Aldosterone, through its downstream effector serum and glucocorticoid-inducible kinase 1 (SGK1), increases ENaC activity by a dual mechanism. It enhances the number of ENaC channels at the cell surface by promoting their insertion and reducing their retrieval, and it also increases the channel's open probability.[7][8][9]
-
Phosphoinositide Modulation: Phosphatidylinositides, particularly PIP2 and PIP3, directly interact with ENaC to regulate its activity. PIP2 is considered a permissive factor, essential for channel gating, while PIP3 can further augment the channel's open probability.[10][11][12]
Quantitative Comparison of ENaC Activation
Direct quantitative comparison between this compound and endogenous activators is challenging due to their different mechanisms of action and the varied experimental conditions reported in the literature. However, the available data provides valuable insights into their relative potencies and efficacies.
| Activator | Type | Mechanism of Action | Effective Concentration | Magnitude of Activation | Experimental System |
| This compound | Synthetic Small Molecule | Direct binding to the β-subunit | EC50: ~0.3-1.2 µM[2][3][13] | ~2 to 7-fold increase in current[2][13] | Xenopus oocytes expressing human ENaC |
| Chymotrypsin | Endogenous Protease | Proteolytic cleavage of γ-subunit | 2 - 5 µg/mL | ~5 to 10-fold increase in current[14][15] | Xenopus oocytes, HEK293 cells |
| Trypsin | Endogenous Protease | Proteolytic cleavage of γ-subunit | 1 ng/mL - 20 µg/mL | ~6-fold increase in conductance; ~30-40% increase in current[16][17][18] | Xenopus oocytes, microdissected mouse renal tubules |
| Prostasin | Endogenous Protease | Proteolytic cleavage of γ-subunit | Co-expression | Increases open probability by ~89%[2] | Xenopus oocytes |
| SGK1 | Endogenous Kinase | Increases channel number and open probability | Co-expression | ~6-fold increase in short-circuit current[7] | A6 renal epithelial cells |
| PIP2 | Endogenous Lipid | Direct interaction, permissive for gating | Half-activating concentration: 21 µM[19] | Increases open probability[20] | Excised inside-out patches from H441 cells |
| PIP3 | Endogenous Lipid | Direct interaction, augments open probability | Not reported | Increases open probability[10][11] | Not specified |
Signaling and Activation Pathways
The pathways leading to ENaC activation by this compound and endogenous activators are distinct, as illustrated in the following diagrams.
Experimental Protocols
The characterization of this compound and endogenous ENaC activators predominantly relies on electrophysiological techniques to measure ion channel activity.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This is a widely used method for studying the function of ion channels in a heterologous expression system.
Protocol Summary:
-
Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the α, β, and γ subunits of human ENaC.
-
Incubation: Injected oocytes are incubated for 24-48 hours to allow for channel expression.
-
TEVC Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Measurement of ENaC activity: The amiloride-sensitive current is measured by perfusing the oocyte with a solution with and without the ENaC blocker amiloride.
-
Activator Application: The activator (e.g., this compound or a protease) is added to the perfusion solution, and the change in amiloride-sensitive current is measured.
-
Data Analysis: Concentration-response curves are generated to determine the EC50, and the fold activation is calculated.[1][21][22][23][24]
Ussing Chamber Measurements
This technique is used to measure ion transport across epithelial cell monolayers.
Protocol Summary:
-
Cell Culture: Epithelial cells (e.g., human airway epithelial cells) are cultured on permeable supports until they form a confluent monolayer.
-
Mounting in Ussing Chamber: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer.
-
Measurement of Short-Circuit Current (Isc): The potential difference across the monolayer is clamped to 0 mV, and the current required to do so (the short-circuit current) is measured. The amiloride-sensitive portion of the Isc represents ENaC activity.
-
Activator Application: The activator is added to the apical or basolateral solution, and the change in amiloride-sensitive Isc is recorded.[25]
Conclusion
This compound represents a valuable pharmacological tool for the targeted activation of human ENaC. Its direct binding mechanism and well-defined potency offer a clear advantage for experimental studies aimed at understanding ENaC function and for the development of novel therapeutics. Endogenous activators, while more complex in their mechanisms, highlight the intricate physiological regulation of ENaC. A thorough understanding of both synthetic and endogenous activation pathways is crucial for advancing our knowledge of ENaC's role in health and disease and for designing effective therapeutic interventions.
References
- 1. ENaC Expression and Two-Electrode Voltage Clamp [bio-protocol.org]
- 2. weiszlab.pitt.edu [weiszlab.pitt.edu]
- 3. mdpi.com [mdpi.com]
- 4. Proteolytic Activation of the Human Epithelial Sodium Channel by Trypsin IV and Trypsin I Involves Distinct Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavage in the γ-subunit of the epithelial sodium channel (ENaC) plays an important role in the proteolytic activation of near-silent channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmin and chymotrypsin have distinct preferences for channel activating cleavage sites in the γ subunit of the human epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Regulation of Epithelial Sodium Channel by SGK1 in A6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute activation of human epithelial sodium channel (ENaC) by serum and glucocorticoid inducible kinase 1 (SGK1) requires prior cleavage of the channel’s γ-subunit at its proximal cleavage site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of Serum- and Glucocorticoid Regulated Kinase 1 (SGK1) with the WW-Domains of Nedd4-2 Is Required for Epithelial Sodium Channel Regulation | PLOS One [journals.plos.org]
- 10. Regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiologic regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The N terminus of α-ENaC mediates ENaC cleavage and activation by furin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteolytic activation of the epithelial sodium channel (ENaC) by the cysteine protease cathepsin-S - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indirect activation of the epithelial Na+ channel by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trypsin can activate the epithelial sodium channel (ENaC) in microdissected mouse distal nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 23. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 24. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
Unraveling the Species-Selectivity of ENaC Activator S3969: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the species-selectivity of S3969, a potent activator of the epithelial sodium channel (ENaC). While extensively studied for its high efficacy on human ENaC and notable inactivity on mouse ENaC, the activity of this compound on other species has been less clear. This document aims to fill that knowledge gap by presenting a predictive analysis based on the conservation of key binding site residues in the ENaC β-subunit across a range of vertebrate species.
Predictive Analysis of this compound Activity Across Species
The species-specific action of this compound is primarily determined by the amino acid composition of its binding pocket within the extracellular loop of the ENaC β-subunit. Studies have identified three critical residues in human ENaC β that are essential for this compound binding and channel activation: Arginine at position 388 (Arg388), Phenylalanine at position 391 (Phe391), and Tyrosine at position 406 (Tyr406).
To predict the responsiveness of ENaC from various species to this compound, a sequence alignment of the ENaC β-subunit (SCNN1B) was performed. The conservation of the three key human residues was assessed in chimpanzee, rhesus macaque, dog, pig, cow, rat, chicken, xenopus, and zebrafish.
Table 1: Predicted Species-Selectivity of this compound based on ENaC β-Subunit Sequence Homology
| Species | Common Name | ENaC β-Subunit (SCNN1B) Homolog | Arg388 (Human) | Phe391 (Human) | Tyr406 (Human) | Predicted this compound Sensitivity |
| Homo sapiens | Human | SCNN1B_HUMAN | Arg | Phe | Tyr | High |
| Mus musculus | Mouse | SCNN1B_MOUSE | His | Phe | Tyr | Low/None |
| Pan troglodytes | Chimpanzee | SCNN1B_PANTR | Arg | Phe | Tyr | High |
| Macaca mulatta | Rhesus Macaque | SCNN1B_MACMU | Arg | Phe | Tyr | High |
| Canis lupus familiaris | Dog | SCNN1B_CANLF | Arg | Phe | Tyr | High |
| Sus scrofa | Pig | SCNN1B_PIG | Arg | Phe | Tyr | High |
| Bos taurus | Cow | SCNN1B_BOVIN | Arg | Phe | Tyr | High |
| Rattus norvegicus | Rat | SCNN1B_RAT | His | Phe | Tyr | Low/None |
| Gallus gallus | Chicken | SCNN1B_CHICK | Arg | Phe | Tyr | High |
| Xenopus laevis | African Clawed Frog | SCNN1B_XENLA | Asn | Phe | Tyr | Low/None |
| Danio rerio | Zebrafish | SCNN1B_DANRE | Lys | Phe | Tyr | Low/None |
Note: The prediction of high sensitivity is based on the conservation of all three critical residues. The prediction of low/none sensitivity is based on the divergence of one or more of these key residues.
Experimental Protocols
To empirically validate the predicted species-selectivity of this compound, the following experimental protocol is proposed:
Heterologous Expression of ENaC and Electrophysiological Recording
-
Construct Preparation: Obtain or synthesize cDNA encoding the α, β, and γ subunits of ENaC from the species of interest. Subclone each subunit into a suitable oocyte expression vector (e.g., pGEM-HeJuel).
-
cRNA Synthesis: Linearize the expression vectors and use them as templates for in vitro transcription to synthesize capped cRNAs for each ENaC subunit.
-
Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the α, β, and γ subunits of ENaC from a single species.
-
Incubation: Incubate the injected oocytes for 24-72 hours to allow for channel expression.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record the baseline whole-cell current.
-
Apply this compound at a concentration range (e.g., 0.1 µM to 100 µM) to the perfusion solution and record the change in current.
-
Apply the ENaC blocker amiloride (10 µM) at the end of each experiment to determine the amiloride-sensitive current, which represents the ENaC-mediated current.
-
-
Data Analysis:
-
Calculate the this compound-induced change in amiloride-sensitive current.
-
Determine the EC50 value for this compound for each species' ENaC.
-
Compare the maximal efficacy of this compound across different species.
-
Visualizations
Signaling Pathway of ENaC Activation by this compound
Caption: this compound binds to the ENaC β-subunit, leading to channel activation and increased sodium influx.
Experimental Workflow for Assessing Species-Selectivity
Caption: Workflow for determining this compound activity on ENaC from different species using oocyte expression.
Logical Relationship of this compound Selectivity
Caption: The selectivity of this compound is dictated by key residues in the ENaC β-subunit binding pocket.
Safety Operating Guide
Essential Guide to the Proper Disposal of S3969
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides essential, step-by-step guidance for the proper disposal of S3969, a potent and reversible activator of the human epithelial sodium channel (hENaC), identified chemically as N-(2-Hydroxyethyl)-4-methyl-2-((4-methyl-1H-indol-3-yl)thio)pentamide (CAS No. 1027997-01-8). Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation.[1] Therefore, stringent safety measures must be observed throughout the handling and disposal process.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[1]
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of in regular trash or poured down the drain.[2][3][4]
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty containers, in a designated, clearly labeled hazardous waste container.[5][6] This waste should be double-bagged in clear plastic bags to allow for visual inspection.[5]
-
Unused or Expired this compound: Unwanted or expired solid this compound should be disposed of in its original container if possible, or in a compatible, sealed, and clearly labeled waste container.[2]
-
Solutions Containing this compound: Collect liquid waste containing this compound in a dedicated, leak-proof, and sealed container. Do not mix with other incompatible waste streams.[2]
Step 2: Container Management and Labeling
-
Container Integrity: All waste containers must be in good condition, with no leaks or cracks, and must have a tightly fitting cap.[2]
-
Labeling: Every hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (N-(2-Hydroxyethyl)-4-methyl-2-((4-methyl-1H-indol-3-yl)thio)pentamide), and the approximate concentration if in a solution.[7][8]
Step 3: Storage of Hazardous Waste
-
Designated Area: Store hazardous waste in a designated, secure area that is away from general laboratory traffic.[5]
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemically compatible tray or tub, to contain any potential leaks.[2][5]
-
Segregation: Ensure that the waste container for this compound is segregated from incompatible materials.
Step 4: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][7]
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
Step 5: Handling Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste.[1][2]
-
Disposal of Rinsed Containers: After triple rinsing and air-drying, and once all hazardous labels have been defaced or removed, the container may be disposed of in the regular trash or recycling, depending on institutional policies.[1][2]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound (e.g., concentration limits for sewer disposal, ecotoxicity data) is readily available in the provided search results. The general consensus for research chemicals of this nature is to avoid any release into the environment.
| Data Point | Value/Information | Source |
| CAS Number | 1027997-01-8 | N/A |
| Hazard Class | Harmful (swallowed, skin contact, inhaled), Skin/Eye Irritant | [1] |
| Disposal Method | Professional Hazardous Waste Disposal Service | [2][7] |
| Sewer Disposal | Not Permitted | [2][3][4] |
| Trash Disposal | Not Permitted (unless container is properly triple-rinsed) | [1][2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. youtube.com [youtube.com]
- 4. google.com [google.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. business-services.miami.edu [business-services.miami.edu]
- 8. youtube.com [youtube.com]
Essential Safety and Handling Protocol for S3969
Disclaimer: A specific Safety Data Sheet (SDS) for the compound S3969 could not be located. The following guidance is based on general laboratory best practices for handling solid chemical compounds of unknown toxicity and should not be considered a substitute for the official SDS. Researchers, scientists, and drug development professionals must obtain and review the complete SDS for this compound from the manufacturer before any handling, storage, or disposal of this substance. The SDS is the primary document providing comprehensive safety information.
General Personal Protective Equipment (PPE) Recommendations
For handling this compound, a cautious approach assuming the compound is hazardous is recommended until specific toxicological data is available. The following table summarizes the recommended personal protective equipment.
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Double gloving may be appropriate. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and potential splashes. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of powders. |
Operational and Disposal Plans
Handling:
-
Preparation: Before handling, ensure a designated work area, typically within a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including a spill kit, readily accessible.
-
Weighing and Aliquoting: When weighing the solid compound, do so on a non-porous surface, such as weighing paper or a glass container, within the fume hood to minimize the dispersion of dust.
-
Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Disposal:
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, should be considered chemical waste.
-
Waste Collection: Dispose of contaminated waste in a clearly labeled, sealed container appropriate for chemical waste.
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as institutional guidelines, for the disposal of chemical waste.
Safe Handling and Disposal Workflow
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
